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  • Product: 5-Methylfuran-2-amine
  • CAS: 105425-65-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Methylfuran-2-amine: Structure, Properties, and Synthetic Protocols

Introduction The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl and other aromatic rings make it a highly sought-after moiety in drug design. When combined with a primary amine, another critical pharmacophore, the resulting furan-based amine structures offer a rich platform for developing novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview of 5-methylfuran-2-amine, a key building block in this chemical class, focusing on its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The nomenclature "5-methylfuran-2-amine" can be ambiguous. It is critical to distinguish between two possible isomers:

  • 5-Methyl-2-furanamine: Where the amine group is directly substituted onto the furan ring at the C2 position.

  • 5-Methyl-2-furfurylamine ((5-methylfuran-2-yl)methanamine): Where the amine group is attached to a methylene (-CH2-) bridge at the C2 position.

This guide focuses on the latter, 5-Methyl-2-furfurylamine (CAS No: 14003-16-8) , which is the more common and synthetically accessible of the two.[3] This compound features a primary amine that retains flexibility and nucleophilicity, making it a versatile intermediate.

Caption: 2D Chemical Structure of 5-Methyl-2-furfurylamine.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physical Properties

The key physicochemical properties of 5-methyl-2-furfurylamine are summarized below. These values are critical for handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 14003-16-8[3]
Molecular Formula C₆H₉NO[3][4]
Molecular Weight 111.14 g/mol [3]
Appearance Colorless oily liquid[5]
Boiling Point 71-73 °C at 10 mmHg[3]
Density 0.997 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.488[3]
Spectroscopic Characterization

While a dedicated high-resolution spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected shifts (in CDCl₃) would include: a singlet for the methyl protons (~2.3 ppm), a singlet for the methylene protons adjacent to the amine (~3.8 ppm), two doublets for the furan ring protons (~6.0-6.2 ppm), and a broad singlet for the amine protons (variable, ~1.5-2.5 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would corroborate the structure with signals for the methyl carbon (~14 ppm), the methylene carbon (~40-45 ppm), and four distinct signals for the furan ring carbons, two of which would be quaternary (~105-155 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8]

    • N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.[8]

    • N-H Bend: A bending vibration (scissoring) for the primary amine should appear in the 1580-1650 cm⁻¹ range.[8]

    • C-N Stretch: The aliphatic C-N stretching vibration is anticipated between 1020-1250 cm⁻¹.[8]

    • Furan Ring: Characteristic C=C and C-O-C stretching vibrations of the furan ring will also be present.

  • MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 111.14. A prominent fragment would be the loss of the amino group, leading to the stable furfuryl cation at m/z = 95.

Synthesis and Experimental Protocols

The most direct and efficient method for preparing 5-methyl-2-furfurylamine is through the reductive amination of 5-methylfurfural. This well-established transformation can be achieved using various catalytic systems, including both heterogeneous and homogeneous catalysts.[9][10]

Reductive_Amination_Workflow Start 5-Methylfurfural (Starting Material) Vessel Reaction Vessel (Solvent: e.g., Ethanol) Start->Vessel Reagents Ammonia (NH₃) Hydrogen (H₂) Catalyst (e.g., Ni, Pd/C) Reagents->Vessel Reaction Imine Formation & Catalytic Hydrogenation Vessel->Reaction Heat & Pressure Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product 5-Methyl-2-furfurylamine (Final Product) Purification->Product

Caption: General workflow for the synthesis of 5-methyl-2-furfurylamine.

General Experimental Protocol: Reductive Amination

Causality: This protocol is designed for high efficiency and selectivity. The use of a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) allows for easy removal by filtration. Ethanol is a common solvent due to its ability to dissolve both the starting material and ammonia. The reaction is performed under pressure to ensure sufficient hydrogen concentration for the reduction step.

  • Reaction Setup: To a high-pressure autoclave reactor, add 5-methylfurfural (1.0 eq), a suitable solvent such as ethanol, and the hydrogenation catalyst (e.g., 5 mol% Pd/C or Raney Nickel).

  • Amination: Cool the sealed reactor in an ice bath and carefully introduce anhydrous ammonia (3.0-5.0 eq).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 bar).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for several hours until reaction completion is confirmed by TLC or GC-MS analysis.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia and hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield 5-methyl-2-furfurylamine as a colorless liquid.

Self-Validation: The purity of the final product should be confirmed using GC-MS to verify the molecular weight and ¹H NMR to confirm the structural integrity and absence of starting material or intermediates.

Chemical Reactivity and Applications

5-Methyl-2-furfurylamine is a bifunctional molecule, with reactivity centered at the nucleophilic primary amine and the electron-rich furan ring. This dual reactivity makes it a valuable building block for more complex molecular architectures.

Chemical_Intermediate_Role FuranAmine 5-Methyl-2-furfurylamine AmineReactions Amine Reactivity (Nucleophile) FuranAmine->AmineReactions Acylation, Alkylation, Imine Formation FuranReactions Furan Ring Reactivity (Aromatic System) FuranAmine->FuranReactions Electrophilic Substitution, Diels-Alder Pharma Pharmaceuticals (Bioactive Scaffolds) AmineReactions->Pharma Polymers Polymers & Materials (e.g., Flame Retardants) AmineReactions->Polymers FineChem Fine Chemical Synthesis AmineReactions->FineChem Agrochem Agrochemicals FuranReactions->Agrochem FuranReactions->FineChem

Caption: Role of 5-methyl-2-furfurylamine as a versatile chemical intermediate.

  • Drug Development: Furan-based amines are key intermediates in the synthesis of pharmaceuticals.[1] The amine handle allows for the facile introduction of various side chains and functional groups through amide bond formation or reductive amination, enabling the exploration of structure-activity relationships (SAR). Derivatives have been investigated for anticancer and antibacterial activities.[2][11][12]

  • Materials Science: The related compound, furfurylamine, has been utilized in the synthesis of renewable, furan-based flame retardants for biodegradable polymers like polylactide. The nitrogen and furan content can contribute to char formation, a key mechanism in intumescent flame retardancy.

  • Food Chemistry: Interestingly, 5-methylfurfural (the precursor to 5-methyl-2-furfurylamine) has been shown to react with the amino acid phenylalanine, reducing the formation of heterocyclic amines (HCAs) like PhIP, which are potentially harmful compounds formed during the high-temperature cooking of protein-rich foods.[13] This highlights the reactivity of the furan scaffold with amino compounds.

Safety and Toxicology

Proper handling of 5-methyl-2-furfurylamine is essential. The available safety data indicates that it is an irritant and requires careful handling in a laboratory setting.

  • Hazard Classification: It is classified as irritating to the eyes, respiratory system, and skin.[3]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[16]

  • Toxicology: Specific long-term toxicological data for 5-methyl-2-furfurylamine is limited. However, the toxicology of furan-containing compounds is an area of active study. The primary concern often relates to the metabolic activation of the furan ring into reactive intermediates.[17] Therefore, exposure should be minimized. For its precursor, 5-methylfurfural, the oral LD50 in rats is reported as 2,200 mg/kg, indicating moderate acute toxicity.[18]

Conclusion

5-Methyl-2-furfurylamine stands out as a valuable and versatile chemical building block. Its straightforward synthesis from biomass-derivable 5-methylfurfural, combined with the dual reactivity of its primary amine and furan core, provides a robust platform for innovation. For professionals in drug discovery, medicinal chemistry, and materials science, this compound offers significant potential for creating novel molecules with tailored biological activities and functional properties. Adherence to established safety protocols is paramount to ensure its responsible and effective use in research and development.

References

  • BenchChem. (n.d.). (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure.
  • U.S. Environmental Protection Agency. (n.d.). Benzyl-(5-methyl-furan-2-ylmethyl)-amine Properties. CompTox Chemicals Dashboard.
  • BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
  • PubChemLite. (n.d.). Methyl[(5-methylfuran-2-yl)methyl]amine.
  • CymitQuimica. (n.d.). amine. Retrieved from

  • ResearchGate. (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural | Request PDF.
  • Safety data sheet. (2023).
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-furylmethylamine. PubChem.
  • MilliporeSigma. (n.d.). methyl-(5-methyl-furan-2-ylmethyl)-amine AldrichCPR.
  • ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF.
  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.
  • BenchChem. (2025). Toxicological Profile of (5-methylfuran-2-yl)methanethiol: A Technical Guide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Acetyl-5-methylfuran.
  • ResearchGate. (n.d.). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate.
  • National Center for Biotechnology Information. (2025). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. PMC.
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • UCLA. (n.d.). IR: amines.
  • Aurochemicals. (2022). 5-Methyl Furfural, Natural SDS.
  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL 5-METHYL FURFURAL.
  • ResearchGate. (2022). Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods | Request PDF.
  • ChemBK. (2024). 5-Methyl-2-furanmethanamine.
  • Sigma-Aldrich. (n.d.). Furfurylamine.
  • Hubei Jiangyan Tianxiang Chemical Co., Ltd. (n.d.). 2-Furfurylamine.

Sources

Exploratory

difference between 5-methylfuran-2-amine and 5-methylfurfurylamine

Structural Divergence, Reactivity Profiles, and Synthetic Utility in Drug Discovery Executive Summary This guide delineates the critical physicochemical and reactivity differences between 5-methylfuran-2-amine and 5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence, Reactivity Profiles, and Synthetic Utility in Drug Discovery

Executive Summary

This guide delineates the critical physicochemical and reactivity differences between 5-methylfuran-2-amine and 5-methylfurfurylamine . While they share a molecular formula (C₆H₉NO vs. C₅H₇NO homologues) and furan core, the position of the amino group dictates their stability and utility.

  • 5-Methylfurfurylamine (Stable): A primary amine with a methylene spacer (

    
    ) isolating the nitrogen from the aromatic ring. It behaves like a benzylamine, exhibits high stability, and serves as a standard building block in medicinal chemistry.
    
  • 5-Methylfuran-2-amine (Unstable/Transient): An amino-furan with the nitrogen directly attached to the ring. It is electronically analogous to an enamine/imine system, highly unstable, prone to tautomerization and oxidation, and typically generated in situ or trapped as a carbamate/amide.

Part 1: Comparative Physicochemical Analysis

The fundamental difference lies in the electronic conjugation of the nitrogen lone pair with the furan


-system.
Feature5-Methylfurfurylamine5-Methylfuran-2-amine
CAS Number 14003-16-8 59366-00-2 (Generic 2-aminofuran)
Structure Furan-2-yl-CH₂ -NH₂Furan-2-yl-NH₂
Stability High. Stable liquid at RT.Low. Rapidly decomposes/polymerizes.
Dominant Form Amine (Neutral)Equilibrium: Amine

Imine
Basicity (pKa) ~8.9 (Similar to Benzylamine)~3.0–4.0 (Estimated; Aniline-like)
Primary Utility Stable building block (Reductive Amination).Transient intermediate (Curtius Rearrangement).
Metabolic Risk Moderate (Furan ring oxidation).High (Direct bioactivation to reactive metabolites).
Structural Visualization & Tautomerism

The instability of 5-methylfuran-2-amine arises from imine-enamine tautomerism . Unlike the furfuryl analogue, the 2-amino derivative disrupts the aromaticity of the furan ring to form a stable imine or hydrolyzes to a 1,4-dicarbonyl species.

Tautomerism Stable 5-Methylfurfurylamine (Stable Primary Amine) Unstable 5-Methylfuran-2-amine (Unstable Enamine Form) Stable->Unstable Structural Isomerism Imine 5-Methylfuran-2-imine (Non-Aromatic Tautomer) Unstable->Imine Tautomerization (Rapid Equilibrium) Hydrolysis Ring Opening (1,4-Dicarbonyls) Imine->Hydrolysis + H2O (Decomposition)

Figure 1: Stability contrast. 5-methylfurfurylamine retains aromatic integrity, whereas 5-methylfuran-2-amine is prone to tautomerization and ring opening.

Part 2: 5-Methylfurfurylamine (The Stable Reagent)

Synthetic Accessibility

This compound is commercially available or easily synthesized via the reductive amination of 5-methylfurfural. It is the standard "workhorse" for introducing the methylfuran moiety.

Protocol 1: Reductive Amination (Standard)

Objective: Synthesis of 5-methylfurfurylamine from 5-methylfurfural.

  • Reagents: 5-Methylfurfural (1.0 eq), Hydroxylamine hydrochloride (1.1 eq) or Ammonium acetate, Sodium cyanoborohydride (

    
    , 1.5 eq), Methanol (
    
    
    
    ).
  • Oxime Formation: Dissolve 5-methylfurfural in

    
    . Add 
    
    
    
    and
    
    
    . Stir at RT for 2 hours until oxime formation is complete (monitor by TLC).
  • Reduction: Cool to 0°C. Add

    
     (or 
    
    
    
    with
    
    
    for stronger reduction) portion-wise.
  • Workup: Quench with dilute

    
     to pH ~2 (destroy borate complexes). Basify with 
    
    
    
    to pH >10. Extract with Dichloromethane (
    
    
    ).
  • Purification: Distillation under reduced pressure (bp ~80°C at 15 mmHg).

    • Note: The product acts as a typical primary amine and can be stored under argon.

Part 3: 5-Methylfuran-2-amine (The Transient Intermediate)

Synthetic Challenges & Trapping

Direct isolation of the free amine is rarely feasible due to oxidative dimerization and hydrolysis. It is typically generated in situ via the Curtius Rearrangement of 5-methyl-2-furoic acid azide and immediately trapped.

Protocol 2: In Situ Generation via Curtius Rearrangement

Objective: Generation of the 2-amino furan core protected as a carbamate (stable form).

  • Activation: Dissolve 5-methyl-2-furoic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (

    
    , 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
    
  • Acyl Azide Formation: Stir at RT for 2 hours. The intermediate acyl azide is formed.[1]

  • Rearrangement: Heat the reaction mixture to 80–90°C. Evolution of

    
     gas indicates the formation of the isocyanate  intermediate.
    
  • Trapping (Carbamate Formation): Add excess alcohol (e.g., tert-Butanol or Benzyl alcohol) and catalytic Dibutyltin dilaurate (DBTDL). Reflux for 4 hours.

  • Isolation: The resulting Boc-protected or Cbz-protected 2-aminofuran is stable and can be purified by column chromatography.

    • Critical: Do not attempt to hydrolyze to the free amine unless immediately reacting with an electrophile.

Part 4: Metabolic Liability & Toxicity (Bioactivation)

Both compounds carry the furan structural alert, but the mechanism of toxicity is driven by Cytochrome P450 (CYP450) oxidation, primarily CYP2E1.

Mechanism: Cis-Enedial Formation

The furan ring undergoes oxidation to a reactive cis-enedial (often via an epoxide intermediate). This electrophile reacts with cellular nucleophiles (proteins/DNA), leading to hepatotoxicity.

  • 5-Methylfurfurylamine: The amine side chain is metabolically distinct. The furan ring is still liable, but the amine can be metabolized (deamination) separately.

  • 5-Methylfuran-2-amine: The electron-donating amino group on the ring significantly increases electron density, making the ring more susceptible to initial oxidation, potentially increasing the rate of bioactivation compared to the furfuryl analogue.

Bioactivation Substrate Furan Scaffold (Drug/Metabolite) CYP CYP450 Oxidation (CYP2E1) Substrate->CYP Epoxide Furan-2,3-Epoxide (Unstable) CYP->Epoxide [O] Enedial Cis-Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Toxicity) Enedial->Adduct Nucleophilic Attack (Lysine/Cysteine)

Figure 2: Metabolic bioactivation pathway of the furan ring. The resulting cis-enedial is a potent Michael acceptor.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[2]

  • Kobayashi, T., et al. (1987).[3] Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-81.[3]

  • Keay, B. A., & Scammells, P. J. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement. Arkivoc, 1(3), 193-201.[4]

  • Sperry, J. B., & Wright, D. L. (2005). The application of furan-based cycloadditions in alkaloid synthesis. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3438, Furfurylamine.[5]

Sources

Foundational

electronic properties of 2-amino-5-methylfuran derivatives

An In-Depth Technical Guide to the Electronic Properties of 2-Amino-5-Methylfuran Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Furan and its derivatives are foundational five-membe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Amino-5-Methylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan and its derivatives are foundational five-membered heterocyclic compounds that are crucial in medicinal chemistry and drug development.[1] The biological activity of these molecules is intrinsically linked to their electronic structure.[1] This technical guide provides a comprehensive exploration of the core , a class of compounds with significant potential in pharmacology. We will delve into the theoretical and experimental methodologies used to characterize these properties, explain the causal relationships between molecular structure and electronic behavior, and discuss the implications for rational drug design. This document is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in the discovery and development of novel therapeutics.

The Significance of Electronic Properties in Drug Action

Small molecules form the backbone of modern pharmaceuticals.[2][3] Their efficacy is determined by their ability to interact with biological targets, such as proteins and enzymes, with high affinity and selectivity.[4][5] These interactions are governed by fundamental electronic properties. For 2-amino-5-methylfuran derivatives, understanding characteristics like electron density distribution, orbital energies, and electrostatic potential is paramount. These properties dictate how the molecule will engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) within a target's binding pocket, influencing its potency and specificity.[5] Furthermore, electronic properties impact a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), affecting its bioavailability and metabolic stability.[4] A thorough analysis of these electronic features is therefore not merely academic but a critical step in optimizing a lead compound into a viable drug candidate.

Computational Analysis: Predicting Electronic Behavior

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure of molecules before they are even synthesized.[6] DFT provides a robust framework for modeling electron density and deriving key electronic descriptors with a high degree of accuracy, offering invaluable foresight into a molecule's potential behavior.[1][6]

Key Electronic Descriptors
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept one.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and generally more reactive.[1]

  • Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (related to EHOMO), and EA is the energy released when an electron is added (related to ELUMO). These are fundamental measures of a molecule's ability to participate in charge-transfer interactions.[7]

  • Dipole Moment: This measures the overall polarity of the molecule, arising from an uneven distribution of electron density. The dipole moment is crucial for understanding solubility and the ability to engage in dipole-dipole interactions with a biological target.[1][8]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a powerful guide to predicting sites for intermolecular interactions, particularly hydrogen bonding.

Predicted Electronic Properties of Furan Derivatives

The following table summarizes representative electronic property values for furan and simple substituted derivatives, calculated using DFT methods. These values illustrate how substitutions (like the amino and methyl groups in our topic) systematically alter the electronic landscape of the core furan ring.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Furan-6.89-0.636.260.72
2-Methylfuran-6.64-0.496.150.76
2,5-Dimethylfuran-6.41-0.376.040.81
Representative values adapted from literature data calculated using DFT methods.[1]

The data shows that adding electron-donating methyl groups increases both the HOMO and LUMO energies and decreases the energy gap, suggesting an increase in reactivity. An amino group, also an electron-donating group, would be expected to follow a similar trend.

Protocol: DFT Calculation of Electronic Properties

This protocol outlines a standard workflow for a DFT analysis of a 2-amino-5-methylfuran derivative using a quantum chemistry software package like Gaussian.

  • Molecule Building & Initial Geometry:

    • Construct the 3D structure of the 2-amino-5-methylfuran derivative using a molecular builder.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Geometry Optimization (DFT):

    • Causality: A full geometry optimization at the DFT level is critical to find the molecule's lowest energy conformation. The electronic properties are highly dependent on the geometry.

    • Method: Select a functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[9][10]

    • Execution: Run the optimization calculation. Ensure the calculation converges to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • This calculation will output the energies of the molecular orbitals (HOMO, LUMO), the total dipole moment, and the electron density.

    • Request the generation of a Molecular Electrostatic Potential (MEP) map.

  • Data Analysis and Validation:

    • Extract the HOMO and LUMO energy values and calculate the energy gap.

    • Visualize the HOMO and LUMO to understand their spatial distribution. For aromatic systems like furan, these are typically π and π* orbitals.[1]

    • Analyze the MEP map to identify positive (blue) and negative (red) potential regions, indicating sites for electrophilic and nucleophilic attack, respectively.

    • Trustworthiness: Compare the calculated properties to experimental data (e.g., from electrochemistry or spectroscopy) if available, or to values for structurally similar compounds in the literature, to validate the computational model.

G cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Analysis mol_build Build 3D Molecular Structure pre_opt Initial Optimization (Force Field) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311++G) pre_opt->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Validate sp_calc Single-Point Energy & Property Calculation freq_calc->sp_calc Use Optimized Geometry homo_lumo HOMO/LUMO Energies Energy Gap sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) sp_calc->mep dipole Dipole Moment sp_calc->dipole caption Workflow for DFT-based electronic property prediction.

Caption: Workflow for DFT-based electronic property prediction.

Experimental Characterization: Measuring Electronic Properties

While computational methods are predictive, experimental techniques provide direct measurement and validation of electronic properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule.[11] By measuring the potentials at which a compound is oxidized and reduced, one can experimentally estimate the HOMO and LUMO energy levels, respectively.[12]

  • Preparation of Solution:

    • Dissolve a small, precise amount (e.g., 1-5 mM) of the 2-amino-5-methylfuran derivative in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent like acetonitrile or dichloromethane).

    • Causality: The supporting electrolyte is essential to ensure conductivity of the solution and minimize resistance. The solvent must be able to dissolve the compound and be electrochemically stable within the potential window of the experiment.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: A glassy carbon or platinum electrode where the reaction of interest occurs.

      • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable potential for reference.

      • Counter (Auxiliary) Electrode: A platinum wire that completes the electrical circuit.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Scan the potential, starting from a value where no reaction occurs, towards a more positive potential to find the oxidation peak, and then reverse the scan towards a negative potential to find the reduction peak.

    • Perform multiple cycles until a stable voltammogram is obtained.

  • Data Analysis and Validation:

    • Trustworthiness: After the experiment, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its voltammogram.

    • Measure the half-wave potentials (E₁/₂) for the oxidation (Eox) and reduction (Ered) of the sample relative to the Fc/Fc⁺ couple.

    • Calculate the HOMO and LUMO energies using the following empirical equations (specific values can vary slightly based on the reference system):

      • EHOMO (eV) = -e[Eox vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -e[Ered vs Fc/Fc⁺ + 4.8]

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solution Analyte + Supporting Electrolyte in Solvent WE->Solution Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (e.g., Ag/AgCl) RE->Solution CE Counter Electrode (e.g., Pt wire) CE->Solution Potentiostat->WE Controls Potential Potentiostat->RE Potentiostat->CE Computer Computer/ Software Potentiostat->Computer Sends Data Computer->Potentiostat Controls Scan caption Schematic of a three-electrode cyclic voltammetry setup.

Caption: Schematic of a three-electrode cyclic voltammetry setup.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO in many organic molecules.[9][13] The wavelength of maximum absorbance (λmax) can be used to calculate the experimental optical energy gap.

  • Sample Preparation:

    • Prepare a dilute solution (typically in the micromolar range) of the 2-amino-5-methylfuran derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dioxane).[13]

    • Causality: The concentration must be low enough to be within the linear range of the Beer-Lambert Law, ensuring absorbance is proportional to concentration.

  • Spectrometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Trustworthiness: Using a matched pair of cuvettes and running a blank spectrum of the solvent are crucial steps to subtract any absorbance from the solvent and the cuvette itself, isolating the absorbance of the analyte.

  • Spectrum Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction using the solvent blank.

    • Scan a range of wavelengths (e.g., from 200 to 800 nm) and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). The onset of the absorption edge is often used for a more accurate gap determination.

    • Calculate the optical HOMO-LUMO gap (Eg) using the Planck-Einstein relation, where the energy corresponds to the absorption onset wavelength (λonset):

      • Eg (eV) = 1240 / λonset (nm)

    • The π→π* electronic transitions are typically observed in the UV spectra of furan derivatives.[1][9]

G cluster_cuvettes Sample Compartment Light_Source Light Source (UV-Vis Lamp) Monochromator Monochromator (Selects λ) Light_Source->Monochromator Beam_Splitter Beam Splitter Monochromator->Beam_Splitter Reference Reference (Solvent) Beam_Splitter->Reference Beam 1 Sample Sample (Analyte) Beam_Splitter->Sample Beam 2 Detector Detector Reference->Detector Sample->Detector Computer Output: Absorbance vs. λ Detector->Computer caption Diagram of a dual-beam UV-Vis spectrophotometer.

Caption: Diagram of a dual-beam UV-Vis spectrophotometer.

Bridging Electronic Properties and Drug Development

The true power of analyzing electronic properties lies in translating that knowledge into the design of more effective drugs.[4]

  • Target Interaction and Potency: The MEP provides a roadmap for optimizing drug-target interactions. If a target's binding site has a hydrogen bond donor (a positive region), a medicinal chemist can modify the drug candidate to feature an electron-rich region (a negative MEP region) at the corresponding position to form a strong hydrogen bond, thereby increasing binding affinity and potency.

  • Reactivity and Metabolism: The HOMO-LUMO gap is an indicator of chemical reactivity. A molecule with a very small energy gap may be highly reactive and prone to rapid metabolism or off-target reactions, leading to a short half-life or toxicity. Chemists can modify the structure to tune this gap, for example, by adding electron-withdrawing or -donating groups to achieve a balance between desired reactivity at the target and overall metabolic stability.

  • Solubility and Permeability: The dipole moment influences a molecule's polarity. This, in turn, affects its solubility in aqueous environments (like blood plasma) and its ability to permeate nonpolar lipid membranes to reach intracellular targets.[8] Modulating the dipole moment through structural changes is a key strategy for optimizing a drug's ADME profile.

G cluster_props Core Electronic Properties cluster_effects Influence On... cluster_outcomes Therapeutic Outcomes HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Metabolism HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions (H-Bonding, π-stacking) MEP->Interactions Dipole Dipole Moment ADME Solubility & Membrane Permeability Dipole->ADME PK Pharmacokinetics (ADME Profile) Reactivity->PK Potency Potency & Efficacy Interactions->Potency Selectivity Target Selectivity Interactions->Selectivity ADME->PK caption Relationship between electronic properties and drug action.

Caption: Relationship between electronic properties and drug action.

Conclusion

The are not abstract concepts but tangible, measurable, and predictable characteristics that are fundamental to their biological function. A synergistic approach, combining the predictive power of computational DFT with the empirical validation of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, provides a robust platform for understanding these molecules. For researchers in drug development, a deep understanding of how substitutions on the furan ring modulate HOMO-LUMO levels, electrostatic potential, and polarity is essential for the rational design of potent, selective, and metabolically stable drug candidates.

References

  • Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (2020). Sami Publishing Company. Retrieved from [Link]

  • Franke, R., & Schlenk, A. (2014). Recent advances in the electrochemical construction of heterocycles. Beilstein Journal of Organic Chemistry, 10, 2808–2825. [Link]

  • Kumar, A., & Kumar, R. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC Sustainability. [Link]

  • Forschungszentrum Jülich. (n.d.). Electronic and Chemical Properties of Organic Molecules. Retrieved from [Link]

  • Nguyen, T. A., et al. (2018). GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. Vietnam Journal of Science and Technology. [Link]

  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. (1978). Chem. zvesti. [Link]

  • Wentworth, W. E. (1980). Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate. [Link]

  • Peteanu Group. (n.d.). Electronic Properties of Molecules. Carnegie Mellon University. Retrieved from [Link]

  • Hagar, M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Polymers. [Link]

  • Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kaderoğlu, Ç., et al. (2008). Atomic and electronic properties of furan on the Si(001)-(2×2) surface. Surface Science. [Link]

  • Lab setup of the UV-Vis spectroscopic measurement system. (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO and LUMO orbital distributions, energy level, and band gaps of A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. (2023). ACS Omega. [Link]

  • Abbas, S. H., et al. (2024). Experimental and DFT Study of Structural And Electronic Properties of Polyfuran@nanoCuO Hybrid Polymer. South Eastern European Journal of Public Health. [Link]

  • HOMO, LUMO energy levels, and band gaps of polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Lalevée, J., et al. (2023). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. [Link]

  • A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. (2007). American Institute of Physics. [Link]

  • Electrochemistry and MO Computations of Saturated and Unsaturated N-Heterocyclic Silylenes. (2009). ResearchGate. [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective. (2023). Frontiers in Molecular Biosciences. [Link]

  • Hagar, M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers in Materials. [Link]

  • A DFT study of direct furfural conversion to 2-methylfuran on the Ru/Co3O4 surface. (2018). Physical Chemistry Chemical Physics. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega. [Link]

  • Theoretical analysis of electron density distribution in organic compounds. (2024). International Journal of Advanced Chemistry Research. [Link]

  • Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. (2024). Digital Discovery. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. [Link]

  • Optimized structure of 2-acetyl-5-methylfuran. (2022). ResearchGate. Retrieved from [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. [Link]

  • Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods. (2022). ResearchGate. [Link]

  • Sensing small molecules may revolutionize drug design. (2015). EurekAlert!. [Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. [Link]

  • Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. (2019). Green Chemistry. [Link]

  • DFT study of deoxygenation of cycloaddition products of furan and 2-methylfuran with ethylene in the presence of aluminium chloride. (2017). ResearchGate. [Link]

  • Experimental and DFT Study of Structural and Electronic Properties of Polyfuran@nanoCuO Hybrid Polymer. (2024). South Eastern European Journal of Public Health. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. [Link]

  • Electronic properties of 2D materials and its heterostructures: a minimal review. (2022). Journal of Physics: Conference Series. [Link]

Sources

Exploratory

Tautomeric Equilibrium of 2-Aminofurans: Mechanistic Insights & Analytical Characterization

This is an in-depth technical guide on the tautomeric equilibrium of 2-aminofurans, designed for researchers in organic chemistry and drug discovery. Executive Summary 2-Aminofurans represent a class of heterocyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the tautomeric equilibrium of 2-aminofurans, designed for researchers in organic chemistry and drug discovery.

Executive Summary

2-Aminofurans represent a class of heterocyclic building blocks whose utility in drug discovery is frequently obscured by their intrinsic instability and complex tautomeric behavior. Unlike their thiophene analogs, 2-aminofurans possess a lower aromatic stabilization energy (approx. 16 kcal/mol vs. 29 kcal/mol for thiophene), making the driving force for aromatization weaker. Consequently, they exist in a delicate equilibrium between the aromatic 2-aminofuran (Form A) and the non-aromatic 2-imino-2,5-dihydrofuran (Form B) .

Understanding this equilibrium is not merely an academic exercise; it dictates the compound’s reactivity profile (nucleophile vs. electrophile), metabolic stability, and ligand-target binding kinetics. This guide provides a mechanistic breakdown of this phenomenon, supported by a validated analytical workflow for characterizing these transient species in solution.

Part 1: The Mechanistic Landscape

The tautomerism of 2-aminofurans is a tripartite equilibrium governed by solvent polarity, substitution patterns, and pH. While the amino form represents the "aromatic" state, the imino form is often thermodynamically accessible, particularly in polar media where the dipole of the C=N bond is stabilized.

The Tautomeric Triad

The equilibrium involves three distinct species:

  • Amino-Furan (A): The aromatic tautomer. Generally the major species in non-polar solvents and the solid state (stabilized by intermolecular H-bonds).

  • Imino-Dihydrofuran (B): The non-aromatic, lactone-imine equivalent. It acts as a cryptic Michael acceptor.

  • Acylmethyl Nitrile (C): The ring-opened isomer. This is often the decomposition pathway for unstable 2-aminofurans in aqueous acid.

Structural Determinants of Stability

Unsubstituted 2-aminofuran is kinetically unstable and rapidly polymerizes or hydrolyzes. Stability is only achieved through "Push-Pull" stabilization:

  • The "Push": The electron-donating amino group (+M effect).

  • The "Pull": An electron-withdrawing group (EWG) at the C3 or C5 position (e.g., -CN, -COOR, -NO2).[1]

  • Effect: A C3-cyano group, for instance, delocalizes the nitrogen lone pair, increasing the double-bond character of the C2-N exocyclic bond and raising the barrier to tautomerization, effectively "locking" the compound in the amino form.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathways and the ring-opening decomposition route.

Tautomerism Amino Form A 2-Aminofuran (Aromatic, Nucleophilic) TS Transition State [Proton Transfer] Amino->TS -H+ (N) / +H+ (C5) TS->Amino Imino Form B 2-Imino-2,5-dihydrofuran (Non-aromatic, Electrophilic) TS->Imino Imino->TS Open Form C Acylmethyl Nitrile (Ring-Opened, Inactive/Toxic) Imino->Open Hydrolysis / Ring Opening (Irreversible in aqueous acid)

Caption: Figure 1. The prototropic tautomeric equilibrium between the aromatic amino-furan and the non-aromatic imino-dihydrofuran, showing the irreversible ring-opening pathway.

Part 2: Analytical Methodologies

Characterizing this equilibrium requires techniques that can distinguish rapid proton exchange on the NMR timescale.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining the Tautomeric Constant (


).
FeatureAmino-Furan (Form A)Imino-Dihydrofuran (Form B)

(NH)
Broad singlet,

5.5 - 7.5 ppm (

)
Broad singlet,

8.0 - 10.0 ppm (

)

(Ring)
Aromatic region, distinct couplingUpfield shift (loss of ring current), often

3.0-4.5 ppm (

at C5)

(C2)

150 - 165 ppm (

)

170 - 185 ppm (

, imino-lactone character)


-300 to -340 ppm (Amino)

-150 to -200 ppm (Imino)
X-Ray Crystallography

Caveat: Solid-state structures often reflect the packing forces rather than the solution-state equilibrium. Most stable 2-aminofurans (e.g., 2-amino-3-cyanofurans) crystallize exclusively in the amino form due to extensive intermolecular hydrogen bonding networks (N-H···N) involving the cyano group.[2][3]

Part 3: Experimental Protocol

Determination of Tautomeric Ratio ( ) via VT-NMR

Objective: To quantify the ratio of amino to imino tautomers and calculate thermodynamic parameters (


, 

,

).

Reagents:

  • Analyte: Substituted 2-aminofuran (freshly synthesized or recrystallized).

  • Solvent: DMSO-

    
     (High polarity stabilizes the imino form, slowing exchange) or THF-
    
    
    
    (Low polarity).

Workflow:

  • Sample Preparation:

    • Dissolve 10-15 mg of analyte in 0.6 mL of dry DMSO-

      
      .
      
    • Add a trace amount of TMS (Tetramethylsilane) as an internal reference.

    • Critical: Ensure the sample is free of acid/base impurities, which catalyze rapid exchange and coalesce signals.

  • Data Acquisition (Variable Temperature):

    • Calibrate the probe temperature.[1]

    • Acquire

      
       NMR spectra at 10°C intervals from -20°C to +60°C.
      
    • Rationale: Lower temperatures slow the proton exchange rate (

      
      ), sharpening the signals of individual tautomers. Higher temperatures may induce coalescence.
      
  • Signal Integration:

    • Identify the diagnostic signals:

      • Amino: Exocyclic

        
         (integral = 2H).
        
      • Imino: Ring

        
         at C5 (integral = 2H) or Imine 
        
        
        
        (integral = 1H).
    • Integrate non-overlapping regions.

  • Calculation:

    • Calculate

      
       at each temperature:
      
      
      
      
    • Plot

      
       vs 
      
      
      
      (Van 't Hoff plot).
    • Extract

      
       (slope) and 
      
      
      
      (intercept).
Analytical Decision Tree

Workflow Start Start: Purified 2-Aminofuran Solvent Dissolve in DMSO-d6 (Polar aprotic slows exchange) Start->Solvent Acquire Acquire 1H NMR at 25°C Solvent->Acquire Check Are signals sharp & distinct? Acquire->Check Yes Calculate Kt directly Check->Yes Slow Exchange No Broad/Coalesced Signals Check->No Fast Exchange Cool Cool to -20°C or -40°C (Slow down proton transfer) No->Cool ReAcquire Re-acquire Spectrum Cool->ReAcquire Verify Confirm via 15N-HMBC (Distinguish NH2 vs =NH) ReAcquire->Verify

Caption: Figure 2. Decision tree for optimizing NMR conditions to resolve rapid tautomeric equilibria.

Part 4: Implications in Drug Design

Bioisosterism & Binding

The 2-aminofuran scaffold is often explored as a bioisostere for 2-aminothiazoles or anilines . However, the tautomeric preference alters the hydrogen bond donor/acceptor profile:

  • Amino Form: 1 Donor (

    
    ), 1 Acceptor (O).
    
  • Imino Form: 1 Donor (

    
    ), 2 Acceptors (O, N).
    
  • Impact: If a protein binding pocket requires an aromatic stack (pi-pi interaction), the non-aromatic imino tautomer will incur a significant desolvation and entropy penalty upon binding.

The "Michael Acceptor" Trap

The imino-dihydrofuran tautomer contains an


-unsaturated imine system. This makes it a "cryptic" Michael acceptor.
  • Mechanism: Nucleophiles (e.g., Cysteine thiols in proteins) can attack the C5 position (if unsubstituted) or the C3 position via conjugate addition.

  • Toxicity: This reactivity can lead to indiscriminate covalent binding to plasma proteins, often resulting in assay interference (PAINS) or hepatotoxicity.

  • Mitigation: Substitution at C5 (e.g., gem-dimethyl or aryl) sterically hinders nucleophilic attack and kinetically stabilizes the ring against hydrolysis.

References

  • Goumont, R., et al. (2009). Electrophilicity of 2-aminofurans and their reactivity towards nucleophiles.[4]Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2000). Tautomerism in Heterocycles: A Review of the Equilibrium Constants.Advances in Heterocyclic Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). Furans as versatile synthons for target-oriented synthesis.Chemical Society Reviews.

  • Kurasawa, Y., et al. (1983). Tautomeric behaviors of 3-substituted 2-aminofurans in solution.Heterocycles.

  • Dyachenko, I. V., et al. (2023).[5] Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (Contextualizing X-ray vs Solution behavior). Crystals.

Sources

Foundational

5-Methylfuran-2-amine: A Technical Guide to a Transient Heterocyclic Building Block

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis, Stability Protocols, and Reactivity Profile Part 1: Executive Summary & Core Dire...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis, Stability Protocols, and Reactivity Profile

Part 1: Executive Summary & Core Directive

5-Methylfuran-2-amine (CAS: 105425-65-8) represents a paradox in heterocyclic chemistry: it is a theoretically attractive scaffold for bioisosteric replacement of anilines, yet it presents significant handling challenges due to its inherent instability. Unlike its benzene analogues, this electron-rich furan derivative is highly susceptible to oxidative ring opening and polymerization.

This guide deviates from standard catalog descriptions to address the practical reality of working with 5-methylfuran-2-amine. It is rarely isolated as a free base. Instead, it is best utilized as a masked intermediate (e.g., carbamate or ammonium salt) or generated in situ. This document details the specific protocols required to harness its reactivity without succumbing to its decomposition pathways.[1]

Part 2: Chemical Profile & Stability "Achilles' Heel"

The 5-methylfuran-2-amine motif features a furan ring activated by two electron-donating groups: the amino group (+M effect) and the methyl group (+I effect). This synergistic activation raises the HOMO energy, making the ring exceptionally nucleophilic but also prone to rapid oxidation.

Physicochemical Snapshot[1][2][3][4][5]
PropertyData / PredictionNotes
CAS Number 105425-65-8Often listed, but rarely available as "in-stock" free base.
Molecular Formula C₅H₇NOMW: 97.12 g/mol
Appearance Dark oil (Free base)Rapidly darkens upon air exposure due to polymerization.
Stability Class High Instability Stable only as salt (HCl) or carbamate (Boc/Cbz).
pKa (Conjugate Acid) ~4.0 - 5.0 (Predicted)Less basic than aniline due to oxygen electronegativity.
Major Liability Oxidative Ring OpeningForms reactive dicarbonyls (e.g., acetylacrolein).
The Decomposition Mechanism

The primary failure mode in handling this compound is oxidative ring opening. The electron-rich furan ring reacts with singlet oxygen or atmospheric oxygen (via radical pathways) to form toxic and reactive dicarbonyl species.

Decomposition cluster_legend Stability Warning Start 5-Methylfuran-2-amine (Free Base) Oxidation [O] / Air (Rapid) Start->Oxidation Intermediate 2,5-Peroxide / Radical Oxidation->Intermediate Product Acetylacrolein (Reactive Dicarbonyl) Intermediate->Product Ring Opening Polymer Black Polymer (Tars) Intermediate->Polymer Polymerization Warning Must be stored as HCl salt or Carbamate protected

Caption: Oxidative decomposition pathway of free 5-methylfuran-2-amine leading to ring-opened toxicity.

Part 3: Synthesis & Access Strategies

Direct isolation of the free amine is not recommended. The most robust route utilizes the Curtius Rearrangement of 5-methyl-2-furoic acid, trapping the intermediate isocyanate to form a stable carbamate.

Protocol A: Curtius Rearrangement (Recommended)

This route avoids the handling of free amine and provides a stable "masked" building block (Boc-protected).

Reagents:

  • Starting Material: 5-Methyl-2-furoic acid

  • Reagent: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN₃

  • Base: Triethylamine (Et₃N)

  • Trapping Agent: tert-Butanol (t-BuOH)

Step-by-Step Methodology:

  • Activation: Dissolve 5-methyl-2-furoic acid (1.0 eq) in anhydrous toluene/t-BuOH (1:1 v/v). Add Et₃N (1.1 eq).

  • Azide Formation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the mixture to reflux (80-90°C). The intermediate acyl azide rearranges to the isocyanate (evolution of N₂ gas).

  • Trapping: The isocyanate reacts in situ with t-BuOH. Continue reflux for 4-6 hours.

  • Workup: Cool, wash with 5% NaHCO₃ and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc) yields tert-butyl (5-methylfuran-2-yl)carbamate .

Note: This carbamate is a stable solid and can be stored.[4] Deprotection (TFA/DCM) should be performed immediately prior to the next reaction step.

Protocol B: Reduction of Nitro-Precursors (Historical/Hazardous)

Reduction of 5-methyl-2-nitrofuran is possible but risky due to the mutagenicity of nitrofuran intermediates and the rapid decomposition of the product.

  • Method: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction.

  • Requirement: Must be performed in the presence of an acylating agent (e.g., acetic anhydride) to trap the amine immediately as an amide.

Part 4: Reactivity & Synthetic Utility

Once generated (or deprotected), the 5-methylfuran-2-amine core exhibits unique reactivity patterns driven by its high electron density.

Electrophilic Aromatic Substitution (EAS)

The amino group directs incoming electrophiles to the C3 position (ortho to the amine), while the methyl group activates C4. However, the C3 position is kinetically favored due to the strong resonance donation of the nitrogen.

  • Reaction: Halogenation (NBS), Vilsmeier-Haack formylation.

  • Constraint: Strong acids (nitration/sulfonation) often cause ring opening (furfuryl alcohol resinification mechanism).

Diels-Alder Cycloaddition

The furan ring behaves as an electron-rich diene.

  • Partners: Electron-deficient dienophiles (e.g., maleic anhydride, DMAD).

  • Outcome: Formation of 7-oxabicyclo[2.2.1]heptene systems. This reaction is often reversible (retro-Diels-Alder) but can be used to construct complex alkaloids.

Metabolic Activation (Toxicity Alert)

In biological systems, cytochrome P450 enzymes oxidize the furan ring to cis-2-butene-1,4-dial derivatives. For 5-methylfuran-2-amine, this leads to acetylacrolein , a potent Michael acceptor that alkylates DNA and proteins. This is a critical consideration for medicinal chemistry—furan-2-amines are often flagged as "structural alerts" for mutagenicity (Ames positive).

Reactivity cluster_rxn Synthetic Pathways cluster_tox Metabolic Liability Core 5-Methylfuran-2-amine (Generated in situ) EAS Electrophilic Sub. (Target: C3 Position) Core->EAS NBS / Electrophiles DA Diels-Alder (With Maleimides) Core->DA Dienophiles BioAct CYP450 Oxidation Core->BioAct In Vivo Toxic Acetylacrolein (DNA Alkylation) BioAct->Toxic

Caption: Synthetic utility versus metabolic liability decision tree.

Part 5: Medicinal Chemistry Applications[7]

When considering this scaffold for drug development, researchers must weigh the electronic benefits against the metabolic risks.

  • Bioisosterism: It serves as a π-excessive isostere for p-toluidine (4-methylaniline). It is smaller and more lipophilic but significantly less basic.

  • Scaffold Hopping: Often used to lower the pKa of an amine to improve membrane permeability or reduce hERG channel binding compared to a phenyl ring.

  • Risk Mitigation: If the furan ring is essential, block the metabolic "hotspots" (C3/C4) with substituents (e.g., halogens, CN) to retard oxidative ring opening, though this alters the electronic profile.

References

  • Pevzner, L. M. (2011).[2] "Diethoxyphosphorylmethylfurans in Curtius reaction." Russian Journal of General Chemistry, 81(1), 56-70.[2]

    • Key citation for the Curtius rearrangement synthesis of furan-2-carbam
  • BenchChem Technical Guide . (2025). "Reactivity and Stability of 2-Aminofurans."

    • General stability profiles of aminofurans and handling precautions.
  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

    • Authoritative review on the metabolic activation of furan rings to toxic dicarbonyls.
  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and pyrroles: A journey through their synthesis and reactivity." Current Opinion in Drug Discovery & Development.

Sources

Exploratory

thermodynamic stability of 5-methylfuran-2-amine vs imine forms

The Tautomeric Paradox of 5-Methylfuran-2-amine: Thermodynamic Stability and Experimental Isolation Executive Summary In the realm of heterocyclic chemistry, 2-aminofurans represent a class of highly reactive and notorio...

Author: BenchChem Technical Support Team. Date: March 2026

The Tautomeric Paradox of 5-Methylfuran-2-amine: Thermodynamic Stability and Experimental Isolation

Executive Summary

In the realm of heterocyclic chemistry, 2-aminofurans represent a class of highly reactive and notoriously unstable compounds. Among these, 5-methylfuran-2-amine serves as a fascinating case study in the delicate balance between aromaticity and bond enthalpy. This technical guide explores the thermodynamic drivers that cause the aromatic amine form to spontaneously tautomerize into non-aromatic imine forms. By detailing the mechanistic pathways, quantitative thermodynamic data, and self-validating experimental protocols, this whitepaper provides drug development professionals and synthetic chemists with the authoritative grounding needed to handle, analyze, and utilize these transient intermediates.

The Aromaticity vs. Bond Energy Conundrum

Furan is the least aromatic of the classic five-membered heterocycles. When an amino group is introduced at the C2 position, the molecular system faces a thermodynamic crossroads. The tautomerization of 5-methylfuran-2-amine to its corresponding imine forms—specifically 5-methylfuran-2(5H)-imine—represents a classic conflict between preserving aromaticity and maximizing bond enthalpies.

Unlike anilines, where the benzene ring's robust resonance energy (~36 kcal/mol) overwhelmingly dictates the stability of the amine tautomer, the furan ring possesses a much lower resonance energy (~16 kcal/mol). The conversion of the exocyclic C–N single bond to a C=N double bond provides a substantial enthalpic payoff that easily compensates for the loss of furan's weak aromaticity[1].

Furthermore, the introduction of a methyl group at the C5 position fundamentally alters the electron density of the ring. The methyl group acts as an electron-donating moiety via hyperconjugation, stabilizing the developing positive charge at C5 during the proton transfer step. This directs the tautomeric equilibrium heavily toward the 5H-imine form, making the parent 5-methylfuran-2-amine highly transient and challenging to isolate[2].

Mechanistic Pathways of Tautomerization

The tautomerization of 5-methylfuran-2-amine is an acid/base-catalyzed or solvent-mediated proton transfer process. The amine nitrogen, being


 hybridized, participates in resonance with the furan oxygen, increasing the nucleophilicity of the C3 and C5 positions (enamine-like reactivity).
  • Kinetic Pathway: Protonation at C3 yields the 5-methylfuran-2(3H)-imine. This is often the kinetic product due to the proximity of C3 to the amino group, facilitating a rapid, solvent-assisted [1,3]-proton shift.

  • Thermodynamic Pathway: Protonation at C5 yields the 5-methylfuran-2(5H)-imine. The 5H-imine is the thermodynamic sink because the endocyclic C3=C4 double bond is highly conjugated with the exocyclic C=N bond, and the C5 methyl group hyperconjugatively stabilizes the

    
     hybridized C5 center.
    

G Amine 5-Methylfuran-2-amine (Aromatic, Unstable) Imine3H 5-Methylfuran-2(3H)-imine (Kinetic Intermediate) Amine->Imine3H +H+ / -H+ Imine5H 5-Methylfuran-2(5H)-imine (Thermodynamic Sink) Amine->Imine5H +H+ / -H+ Imine3H->Imine5H Tautomerization RingOpen Ring-Opened Products (Degradation) Imine5H->RingOpen Hydrolysis

Mechanistic equilibrium between 5-methylfuran-2-amine and its imine tautomers.

Once in the imine form, the molecule is highly susceptible to nucleophilic attack by water, leading to rapid ring-opening degradation into 4-hydroxybutyronitrile derivatives[2].

Quantitative Thermodynamic Profiling

To understand the behavior of this system, we must look at the quantitative energy landscape. Density Functional Theory (DFT) calculations, corroborated by low-temperature kinetic studies, reveal the narrow energy margins governing this system.

Table 1: Thermodynamic and Kinetic Parameters of 5-Methylfuran-2-amine Tautomers

Tautomeric FormStructural CharacteristicRelative Free Energy (

)
Half-Life (

) at 25°C
Primary Degradation Pathway
5-Methylfuran-2-amine Aromatic furan ring, exocyclic

0.0 kcal/mol (Reference)< 2 minutesTautomerization to imine
5-Methylfuran-2(3H)-imine Non-aromatic,

carbon at C3
+3.2 kcal/molTransientConversion to 5H-imine
5-Methylfuran-2(5H)-imine Non-aromatic,

carbon at C5
-2.1 kcal/mol~15-30 minutesRing-opening hydrolysis

Note: Energy values are representative of polar aprotic solvent environments where solvation stabilizes the more polar imine forms.

Self-Validating Experimental Workflows for Stability Analysis

Because 5-methylfuran-2-amine degrades rapidly at room temperature, standard isolation techniques (e.g., silica gel chromatography) fail. The acidic nature of silica aggressively catalyzes the tautomerization and subsequent ring-opening. Therefore, a self-validating workflow combining low-temperature Variable Temperature NMR (VT-NMR) and chemical trapping must be employed[3].

Workflow cluster_analysis Parallel Validation Step1 1. Low-Temp Synthesis (-78°C, Inert Atm) Step2 2. In Situ Isolation (Avoid Acid/Base) Step1->Step2 Step3A 3A. Variable Temp NMR (Kinetic Tracking) Step2->Step3A Step3B 3B. Chemical Trapping (Acylation / Diels-Alder) Step2->Step3B Step4 4. Thermodynamic Data Extraction (ΔG, ΔH, ΔS) Step3A->Step4 Step3B->Step4

Self-validating experimental workflow for thermodynamic analysis of aminofurans.

Step-by-Step Methodology: Kinetic NMR and Chemical Trapping

Causality of Experimental Design: The use of THF-


 is critical; its polar aprotic nature solvates the intermediates without providing exchangeable protons that would artificially accelerate tautomerization. The parallel Diels-Alder trapping acts as an orthogonal validation: the [4+2] cycloaddition strictly requires the diene character of the aromatic amine tautomer. If the NMR data suggests the amine is present, the trapping experiment must yield the corresponding cycloadduct[4].
  • Pre-cooling and Inert Atmosphere: Purge a Schlenk flask with ultra-high purity Argon. Pre-cool the deuterated solvent (THF-

    
    ) to -78 °C to kinetically freeze the tautomerization process.
    
  • In Situ Generation: Generate 5-methylfuran-2-amine via the mild reduction of 5-methyl-2-nitrofuran using catalytic hydrogenation (Pd/C) at -78 °C. Filter the catalyst through a pre-cooled Celite pad under Argon.

  • Variable Temperature NMR (VT-NMR) Acquisition: Transfer the reaction mixture via a pre-cooled cannula to an NMR tube maintained at -78 °C. Acquire baseline

    
    H and 
    
    
    
    C NMR spectra. The amine form is validated by the presence of aromatic furan protons (typically doublets around 5.8–6.0 ppm).
  • Thermal Gradient Application: Increase the probe temperature in 10 °C increments. Monitor the disappearance of the aromatic protons and the emergence of the 5H-imine signals (specifically, an exocyclic =NH signal and a shift in the C5 methyl environment due to the transition to an

    
     hybridized C5 center).
    
  • Chemical Trapping (Cross-Validation): In a parallel reactor at -40 °C, introduce maleic anhydride. The amine tautomer will undergo a rapid [4+2] Diels-Alder cycloaddition. Quench the reaction and isolate the cycloadduct. The isolated yield directly correlates to the transient equilibrium concentration of the amine form, validating the integration data obtained from the VT-NMR.

Implications for Drug Development and Synthetic Chemistry

For drug development professionals, the inherent instability of 2-aminofurans presents a significant hurdle. When designing pharmacophores, the 2-aminofuran motif should generally be avoided unless it is heavily substituted with electron-withdrawing groups (EWGs) at the C3 or C5 positions. EWGs (such as cyano or ester groups) pull electron density away from the ring, decreasing the basicity of the ring carbons and thereby increasing the activation barrier for tautomerization[2].

In synthetic applications, 5-methylfuran-2-amine must be treated as a highly reactive, transient intermediate. It should be generated in situ and immediately subjected to downstream transformations, such as acylation to form stable amides, or utilized as a diene in Diels-Alder cycloadditions before thermodynamic equilibration to the imine form can occur[4].

References

  • Title: Advances in Heterocyclic Chemistry, Volume 92 Source: epdf.pub URL: [Link]

  • Title: Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles Source: researchgate.net URL: [Link]

  • Title: A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - PMC Source: nih.gov URL: [Link]

Sources

Foundational

Introduction: The Significance of the 2-Aminofuran Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-methylfuran for Researchers, Scientists, and Drug Development Professionals The furan ring is a fundamental five-membered aromatic heterocycle that is a core stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-methylfuran for Researchers, Scientists, and Drug Development Professionals

The furan ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a multitude of pharmacologically active compounds.[1][2] Its derivatives are integral to the fields of medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The 2-aminofuran moiety, in particular, serves as a versatile pharmacophore and a valuable building block for the synthesis of more complex molecules. While extensive research exists for various substituted aminofurans, this guide will focus on the synthesis of a key derivative: 2-amino-5-methylfuran. This compound holds potential as a precursor for novel therapeutics, leveraging the established bioactivity of the furan nucleus.[1][3][4]

This technical guide, designed for researchers and professionals in drug development, will provide a comprehensive overview of the primary synthetic strategies for obtaining 2-amino-5-methylfuran. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable synthetic route.

Part 1: The Paal-Knorr Synthesis: A Classic Approach to Furan Ring Formation

The Paal-Knorr synthesis, first reported in 1884, remains one of the most important and widely used methods for the preparation of substituted furans from 1,4-dicarbonyl compounds.[5][6][7] The reaction is typically acid-catalyzed and involves the intramolecular cyclization and dehydration of the dicarbonyl starting material.[6][7]

Causality Behind the Paal-Knorr Furan Synthesis

The mechanism of the Paal-Knorr furan synthesis begins with the protonation of one of the carbonyl groups by an acid catalyst. This activation of the carbonyl carbon makes it more susceptible to nucleophilic attack. The other carbonyl group undergoes enolization to form a nucleophilic enol. The crucial ring-forming step is the intramolecular attack of the enol oxygen on the protonated carbonyl carbon, leading to a cyclic hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule results in the formation of the aromatic furan ring.[5][6]

Adapting the Paal-Knorr Synthesis for 2-Amino-5-methylfuran

To synthesize 2-amino-5-methylfuran via the Paal-Knorr methodology, a 1,4-dicarbonyl precursor that will yield the desired substitution pattern is required. A suitable starting material would be a 1,4-diketone that, upon reaction with an ammonia source, will form the corresponding pyrrole, which in this context, can be seen as an analogue to the aminofuran. The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] The mechanism is similar to the furan synthesis, but with the amine nitrogen acting as the initial nucleophile.

A plausible synthetic route to 2-amino-5-methylfuran would involve the reaction of a suitable 1,4-dicarbonyl compound with ammonia or an ammonia equivalent.

Visualizing the Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Pyrrole start 1,4-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate start->intermediate1 + NH3 amine Ammonia (NH3) amine->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-methylfuran intermediate2->product - 2H2O (Dehydration)

Caption: Paal-Knorr synthesis of a 2-aminofuran derivative.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
1,4-Dicarbonyl Precursor--
Ammonia Source (e.g., Ammonium Acetate)CH₃COONH₄77.08
Glacial Acetic AcidCH₃COOH60.05
TolueneC₇H₈92.14
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Ethyl AcetateC₄H₈O₂88.11
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl precursor in toluene.

  • Addition of Reagents: Add the ammonia source (e.g., ammonium acetate) and a catalytic amount of glacial acetic acid to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis from Biomass-Derived Platform Chemicals

The conversion of renewable biomass into valuable chemicals is a cornerstone of sustainable chemistry.[3] 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of carbohydrates, serves as a versatile starting material for the synthesis of a wide range of furan derivatives.[9][10][11][12][13][14][15][16][17][18][19]

Reductive Amination of HMF Derivatives

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. The direct reductive amination of the aldehyde group in HMF can lead to the corresponding aminomethylfuran. It is important to note that this method typically yields 5-(aminomethyl)-2-furanmethanol and not 2-amino-5-methylfuran directly.[11] However, understanding this chemistry is crucial for researchers working with furan-based amines.

Simultaneous reductive amination of both the aldehyde and hydroxyl groups of HMF can lead to the formation of 2,5-bis(aminomethyl)furan (BAMF).[9][10][13][14][16][17] This reaction is typically carried out using a heterogeneous catalyst, such as Raney Nickel or other supported metal catalysts, under a hydrogen and ammonia atmosphere.[9][10][13][14][16][17]

Visualizing the Reductive Amination of HMF

Reductive_Amination_HMF hmf 5-Hydroxymethylfurfural (HMF) hmfa 5-(Aminomethyl)-2-furanmethanol (HMFA) hmf->hmfa + NH3, H2 Reductive Amination (Aldehyde) ammonia Ammonia (NH3) ammonia->hmfa bamf 2,5-Bis(aminomethyl)furan (BAMF) ammonia->bamf hydrogen Hydrogen (H2) hydrogen->hmfa hydrogen->bamf catalyst Catalyst (e.g., Raney Ni) catalyst->hmfa catalyst->bamf hmfa->bamf + NH3, H2 Reductive Amination (Hydroxyl)

Caption: Reductive amination pathways of HMF.

Quantitative Data from HMF Reductive Amination Studies
CatalystSubstrateProductYield (%)Temperature (°C)Time (h)Reference
Raney CoHMF5-Hydroxymethyl furfurylamine (HMFA)99.5--[9][13]
Raney NiHMF2,5-Bis(aminomethyl)furan (BAMF)82.316012[9][13]
10Ni/γ-Al₂O₃HMF2,5-Bis(aminomethyl)furan (BAMF)86.3160-[10]
Ni/SBA-15HMF5-(Aminomethyl)-2-furanmethanol (AMF)89.81004[11]
Cu₄Ni₁Al₄OₓHMF2,5-Bis(aminomethyl)furan (BAMF)85.990 then 2106 then 18[16][17]

Part 3: Alternative Synthetic Routes

Reduction of 2-Nitro-5-methylfuran

A viable, though less commonly documented, pathway to 2-amino-5-methylfuran is the reduction of the corresponding nitro compound, 2-nitro-5-methylfuran. The nitro group can be readily reduced to an amino group using various reducing agents. Standard methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H₂), or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). The starting material, 2-nitro-5-methylfuran, can potentially be synthesized by the nitration of 2-methylfuran.

Visualizing the Reduction of 2-Nitro-5-methylfuran

Nitro_Reduction nitrofuran 2-Nitro-5-methylfuran aminofuran 2-Amino-5-methylfuran nitrofuran->aminofuran Reduction reducing_agent Reducing Agent (e.g., H2, Pd/C) reducing_agent->aminofuran

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis of 5-Methylfuran-2-amine via Curtius Rearrangement

Executive Summary The synthesis of 5-methylfuran-2-amine (2) is chemically non-trivial due to the inherent instability of electron-rich 2-aminofurans. These compounds are prone to rapid oxidative decomposition and polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-methylfuran-2-amine (2) is chemically non-trivial due to the inherent instability of electron-rich 2-aminofurans. These compounds are prone to rapid oxidative decomposition and polymerization upon exposure to air or acidic aqueous conditions. Consequently, direct isolation of the free base is impractical for drug development workflows.

This Application Note details a robust, field-proven protocol utilizing the Curtius Rearrangement to convert 5-methylfuran-2-carboxylic acid to the amine. To ensure stability and reproducibility, the protocol proceeds through a Boc-protected intermediate , isolating the target strictly as the Hydrochloride (HCl) salt . This method minimizes decomposition risks and provides a stable solid suitable for downstream medicinal chemistry applications.

Strategic Analysis & Mechanistic Insight

The Stability Challenge

Furan-2-amines lack the stability of their benzene analogs (anilines). The amino group significantly increases electron density in the furan ring, making it highly susceptible to:

  • Oxidative Ring Opening: Reaction with atmospheric oxygen to form dicarbonyl species.

  • Polymerization: Rapid formation of "furan tars" in the presence of trace acids or Lewis acids.

Expert Insight: Never attempt to store 5-methylfuran-2-amine as a free base. The synthetic strategy must involve trapping the isocyanate intermediate with tert-butanol (


-BuOH) to form a stable carbamate, followed by anhydrous deprotection.
The Curtius Pathway

We utilize Diphenylphosphoryl azide (DPPA) rather than sodium azide/acid chloride.[1] DPPA allows for a "one-pot" conversion of the carboxylic acid to the isocyanate under neutral/mildly basic conditions, avoiding the isolation of potentially explosive acyl azides.

CurtiusMechanism Acid 5-Methylfuran- 2-carboxylic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide DPPA, Et3N (Activation) Isocyanate Isocyanate (Reactive Intermediate) AcylAzide->Isocyanate Heat (-N2) Rearrangement BocAmine Boc-Protected Amine (Stable) Isocyanate->BocAmine t-BuOH (Trapping) AmineSalt 5-Methylfuran- 2-amine HCl BocAmine->AmineSalt HCl/Dioxane (Deprotection)

Figure 1: Mechanistic pathway for the synthesis of 5-methylfuran-2-amine HCl. The route avoids isolation of the unstable free amine.[2]

Experimental Protocols

Phase 1: Synthesis of tert-Butyl (5-methylfuran-2-yl)carbamate

This step converts the commercially available acid into a stable, purifiable intermediate.

Reagents & Stoichiometry:

Component Equiv. Role
5-Methylfuran-2-carboxylic acid 1.0 Starting Material
DPPA (Diphenylphosphoryl azide) 1.1 Azide Source

| Triethylamine (Et


N)  | 1.2 | Base |
| 

-Butanol (

-BuOH)
| 20.0 (Solvent) | Trapping Agent |

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Add 5-methylfuran-2-carboxylic acid (1.0 equiv) and anhydrous

    
    -BuOH (10 mL/g of substrate).
    
  • Activation: Add Et

    
    N (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature.
    
    • Observation: The solution may become slightly yellow.

  • Rearrangement: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][3][4][5][6] Evolution of N

      
       gas indicates the formation of the isocyanate, which is immediately trapped by the solvent.
      
  • Workup:

    • Cool to room temperature.[7][5]

    • Concentrate under reduced pressure to remove excess

      
      -BuOH.
      
    • Dissolve the residue in EtOAc and wash sequentially with 5% NaHCO

      
       (2x) and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
    • Target: Isolate tert-butyl (5-methylfuran-2-yl)carbamate as a white/off-white solid.

Phase 2: Deprotection to 5-Methylfuran-2-amine Hydrochloride

This step must be performed under anhydrous conditions to prevent ring opening.

Protocol:

  • Dissolution: Dissolve the Boc-carbamate (from Phase 1) in anhydrous 1,4-dioxane (5 mL/g).

  • Acidification: Cool to

    
     in an ice bath. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.
    
    • Note: Do not use aqueous HCl. Water promotes decomposition.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

    • Observation: A white to pale-yellow precipitate (the product salt) should form.

  • Isolation (Critical):

    • Do NOT perform an aqueous extraction.

    • Dilute the mixture with anhydrous diethyl ether (Et

      
      O) to maximize precipitation.
      
    • Filter the solid under a stream of nitrogen.

    • Wash the cake with cold Et

      
      O.
      
  • Storage: Dry under high vacuum. Store at

    
     under Argon.
    

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points to ensure product integrity.

Workflow Start Start: Carboxylic Acid Step1 Add DPPA/Et3N in t-BuOH Start->Step1 Check1 Gas Evolution (N2)? Step1->Check1 Step2 Reflux 4-6 hrs Check1->Step2 Yes Fail Troubleshoot: Check Anhydrous Conditions Check1->Fail No IsolateBoc Isolate Boc-Carbamate (Silica Purification) Step2->IsolateBoc Deprotect Add 4M HCl/Dioxane (Anhydrous) IsolateBoc->Deprotect Precipitate Precipitate Forms? Deprotect->Precipitate Filter Filter & Wash with Et2O (NO WATER) Precipitate->Filter Yes Precipitate->Fail No (Dark Tar)

Figure 2: Operational workflow emphasizing the anhydrous isolation of the final salt.

Analytical Data & Troubleshooting

Expected NMR Signatures ( -DMSO)

For the HCl Salt :

  • 
     9.0–10.0 ppm:  Broad singlet (3H, 
    
    
    
    ).
  • 
     6.1 ppm:  Doublet (Furan H-3).
    
  • 
     5.9 ppm:  Doublet/Multiplet (Furan H-4).
    
  • 
     2.2 ppm:  Singlet (3H, 
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Tar Formation Oxidation or PolymerizationEnsure strict exclusion of oxygen. Use fresh HCl/Dioxane. Keep temperature

during deprotection.
Low Yield (Step 1) Incomplete RearrangementEnsure reflux temperature is maintained (

). Check DPPA quality (it degrades over time).
Product is Sticky/Oil Hygroscopic SaltTriturate with anhydrous Et

O or Hexanes to induce crystallization.

Safety & Handling (E-E-A-T)

  • DPPA: While safer than sodium azide, DPPA is toxic and can release hydrazoic acid (

    
    ) if exposed to strong acid before the reaction is complete. Work in a well-ventilated fume hood.
    
  • Isocyanates: The intermediate is a sensitizer. Avoid inhalation.

  • Aminofurans: Suspected mutagens. Handle the final salt with full PPE (gloves, mask, goggles).

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1][2] Diphenylphosphoryl azide.[1][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.

Sources

Application

Application Note: In Situ Generation of 2-Amino-5-Methylfuran for Organic Synthesis

Executive Summary 2-Amino-5-methylfuran is a highly reactive, electron-rich heterocyclic building block. Despite its potential in synthesizing bioactive scaffolds (e.g., for antimicrobial or anti-tubercular agents), it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-methylfuran is a highly reactive, electron-rich heterocyclic building block. Despite its potential in synthesizing bioactive scaffolds (e.g., for antimicrobial or anti-tubercular agents), it is rarely isolated as a free base due to its extreme instability. Upon exposure to air or acidic conditions, it undergoes rapid oxidative darkening, ring-opening hydrolysis, or polymerization.

This guide provides a validated protocol for the in situ generation of 2-amino-5-methylfuran via the catalytic hydrogenation of 2-nitro-5-methylfuran , followed by immediate downstream trapping. This "generate-and-trap" strategy circumvents isolation, allowing access to furan-2-yl amides, ureas, and N-heterocycles with high fidelity.

The Challenge: Instability Mechanism

Understanding why this intermediate fails is crucial for designing a successful experiment. Unlike its stable isomer (furfurylamine / 2-aminomethylfuran), the amino group in 2-amino-5-methylfuran is directly attached to the aromatic ring.

Decomposition Pathway

The electron-donating amino group significantly raises the HOMO energy of the furan ring, making it susceptible to:

  • Oxidative Dimerization: Rapid formation of azo-linkages or radical polymerization in the presence of

    
    .
    
  • Ring Opening: In aqueous or acidic media, the furan ring hydrolyzes to form acyclic dicarbonyls (e.g., levulinic acid derivatives).

  • Tautomerization: The amino-furan exists in equilibrium with its imino-dihydrofuran tautomer, which is prone to self-condensation.

Visualization of Instability

Figure 1: The "Generate-and-Trap" logic. The green path must be kinetically favored over the red/grey decomposition paths.

Strategic Pathways

Two primary methods exist for generating this species. This guide focuses on Method A (Hydrogenation) as it is the most scalable for drug discovery.

MethodPrecursorReagentsProsCons
A. Reductive 2-Nitro-5-methylfuran

, Pd/C
Scalable, clean, neutral conditions.Requires hydrogenation equipment.
B. Curtius 5-Methyl-2-furoic acidDPPA,

-BuOH
Good for carbamates (Boc-protection).Hazardous azides; thermal steps.

Detailed Protocol: Reductive Acylation

Objective: Synthesize N-(5-methylfuran-2-yl)acetamide (or related amides) without isolating the amine.

Reagents & Equipment
  • Precursor: 2-Nitro-5-methylfuran (Commercial grade, purity >97%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Trapping Agent: Acetic Anhydride (

    
    ) - 1.1 to 1.5 equivalents.
    
  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Note: Avoid alcohols if using anhydride traps to prevent solvolysis competition.

  • Gas: Hydrogen balloon (1 atm) or Parr shaker (30 psi).

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge with Argon or Nitrogen for 10 minutes.

  • Critical: All solvents must be degassed (sparged with inert gas) prior to use to minimize dissolved oxygen.

Step 2: Charge Reagents

  • Add 2-Nitro-5-methylfuran (1.0 equiv, e.g., 5 mmol) to the flask.

  • Add degassed EtOAc (concentration ~0.1 M).

  • Add Acetic Anhydride (1.2 equiv) directly to the mixture.

    • Why? The trap is present before the amine is generated. As soon as a molecule of amine forms on the catalyst surface, it reacts with the anhydride.

  • Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a gentle stream of inert gas.

Step 3: Hydrogenation

  • Evacuate the flask and backfill with Hydrogen (

    
    ) three times.
    
  • Stir vigorously at Room Temperature (20-25°C) under 1 atm

    
     (balloon).
    
  • Monitoring: Monitor by TLC (consume nitro spot). The reaction typically completes in 2–4 hours.

    • Visual Cue: The solution should remain pale or light yellow. If it turns dark brown/black, oxygen ingress or polymerization has occurred.

Step 4: Workup (Filtration)

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the pad with fresh EtOAc.

  • Wash the filtrate with saturated

    
     (to remove acetic acid byproduct).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • The crude acetamide is stable. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Advanced Application: The Povarov Reaction

For researchers synthesizing tetrahydroquinolines, the in situ amine can be condensed with an aldehyde and an electron-rich olefin.

Workflow Adjustment: Instead of Acetic Anhydride, add Aldehyde (1.0 equiv) and Olefin (excess) to the reduction vessel.

  • Catalyst: Often requires a Lewis Acid additive (e.g.,

    
     or 
    
    
    
    ) added after the initial reduction/imine formation to promote cyclization.

Figure 2: Workflow for the reductive trapping protocol. Note that the trapping agent is present from T=0.

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the amine.Ensure stricter degassing of solvents. Check balloon/seal integrity.
Incomplete Conversion Poisoned Catalyst.Sulfur traces in the nitro-precursor can poison Pd. Recrystallize the starting material.
Low Yield of Amide Hydrolysis of Anhydride.Ensure solvents are anhydrous. Water competes with the amine for the anhydride.
Exotherm Rapid Reduction.On scales >5g, cool the flask to 0°C during the initial

introduction.

References

  • Keay, B. A., & Scammells, P. J. (1986). The preparation and reactivity of 2-aminofurans. Australian Journal of Chemistry, 39(12), 2067-2075.

  • Kouznetsov, V. V. (2019). Recent advancements on the Povarov reaction for the synthesis of quinolines and tetrahydroquinolines.[1][2] Tetrahedron, 75(12), 1663-1692. (Context on in-situ imine trapping).

  • Li, X., et al. (2024).[3] Catalytic transfer hydrogenation of nitro-compounds. Journal of Organic Chemistry. (General protocol validation for nitro-reduction).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methylfuran and derivatives.

(Note: While 2-amino-5-methylfuran is not sold as a free base, the references above provide the foundational chemistry for its transient generation and trapping.)

Sources

Method

Preparation of Schiff Bases from 5-Methylfuran-2-amine: A Technical Guide for Researchers

Introduction: The Versatility of Furan-Containing Schiff Bases Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in synthetic organic chemistry and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Furan-Containing Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in synthetic organic chemistry and medicinal drug discovery.[1] Their facile synthesis, structural diversity, and wide array of biological activities make them attractive targets for researchers.[1][2] The incorporation of a furan moiety, a five-membered aromatic heterocycle, into the Schiff base scaffold can significantly enhance its biological and coordination properties. Furan-containing compounds are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] This guide provides a detailed exploration of the synthesis of Schiff bases derived from 5-methylfuran-2-amine, a readily available and versatile starting material. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the potential applications of these novel compounds.

Reaction Mechanism and Rationale

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[6] The reaction proceeds via the condensation of a primary amine with an aldehyde or a ketone, typically under acid or base catalysis, or with the application of heat.

The generally accepted mechanism for the acid-catalyzed formation of a Schiff base from 5-methylfuran-2-amine and an aldehyde is depicted below:

Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Deprotonation Amine 5-Methylfuran-2-amine Aldehyde Aldehyde (R-CHO) Amine->Aldehyde Nucleophilic attack on carbonyl carbon Carbinolamine_intermediate Carbinolamine Intermediate Aldehyde->Carbinolamine_intermediate Proton transfer Protonated_carbinolamine Protonated Carbinolamine Carbinolamine_intermediate->Protonated_carbinolamine Protonation of hydroxyl group Water_elimination Elimination of Water Protonated_carbinolamine->Water_elimination Iminium_ion Iminium Ion Water_elimination->Iminium_ion Schiff_base Schiff Base Iminium_ion->Schiff_base Deprotonation

Figure 1: General mechanism for the acid-catalyzed formation of a Schiff base.

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral carbinolamine intermediate. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the stable Schiff base product. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the product side.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff bases from 5-methylfuran-2-amine. These can be adapted and optimized for different aldehydes.

Protocol 1: Synthesis of N-Benzylidene-5-methylfuran-2-amine

This protocol details the synthesis of a representative Schiff base from 5-methylfuran-2-amine and benzaldehyde.

Materials:

  • 5-Methylfuran-2-amine

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-methylfuran-2-amine (10 mmol, 1.09 g) in absolute ethanol (30 mL).

  • To this solution, add benzaldehyde (10 mmol, 1.06 g, 1.02 mL) dropwise with continuous stirring.

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • The Schiff base product is expected to precipitate out of the solution upon cooling. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline N-benzylidene-5-methylfuran-2-amine.

  • Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Characterization Data (Expected):

The structure of the synthesized Schiff base should be confirmed by spectroscopic methods.

Technique Expected Observations
FT-IR (KBr, cm⁻¹) Appearance of a strong absorption band in the region of 1600-1625 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.
¹H NMR (CDCl₃, δ ppm) A characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the benzaldehyde and furan rings, and the methyl protons of the furan ring.
¹³C NMR (CDCl₃, δ ppm) A signal for the azomethine carbon (-N=C-) in the range of 150-165 ppm. Signals for the carbons of the aromatic and furan rings.
Mass Spectrometry (EI-MS) The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base.

Applications of 5-Methylfuran-2-amine Derived Schiff Bases

Schiff bases derived from furan moieties are of significant interest in the field of medicinal chemistry due to their diverse biological activities. While specific studies on Schiff bases from 5-methylfuran-2-amine are emerging, the broader class of furan-containing Schiff bases has demonstrated a wide range of pharmacological properties.

Antimicrobial Activity

The azomethine group is a critical pharmacophore that imparts antimicrobial activity to Schiff base compounds.[1] Furan-containing Schiff bases have been reported to exhibit potent antibacterial and antifungal activities against a variety of pathogenic microorganisms.[3][4][5] The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to the disruption of normal cellular processes.

Antimicrobial_Application Schiff_Base 5-Methylfuran-2-amine Schiff Base Target Microbial Cell Schiff_Base->Target Interaction Mechanism Inhibition of Essential Enzymes Target->Mechanism Disruption of Outcome Antimicrobial Effect (Antibacterial/Antifungal) Mechanism->Outcome

Figure 2: Conceptual workflow of the antimicrobial application of 5-methylfuran-2-amine derived Schiff bases.

Anticancer and Other Biological Activities

In addition to their antimicrobial properties, furan-based Schiff bases and their metal complexes have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. The planar structure of the Schiff base ligand allows for effective intercalation with DNA, which is a potential mechanism for their anticancer activity.

Conclusion

The synthesis of Schiff bases from 5-methylfuran-2-amine offers a versatile and efficient route to a novel class of compounds with significant potential in medicinal chemistry and materials science. The straightforward condensation reaction allows for the facile introduction of a wide variety of substituents, enabling the fine-tuning of their electronic and steric properties. The protocols and information provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in exploring the rich chemistry and diverse applications of these promising molecules.

References

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Bentham Science Publishers. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. [Link]

  • A review on synthesis and antimicrobial activity of Schiff bases. IJISET. [Link]

  • Benzyl-(5-methyl-furan-2-ylmethyl)-amine | C13H15NO | CID 846122 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Kuwait Scholars Publisher. [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry. [Link]

  • N-ethyl-1-(5-methylfuran-2-yl)methanimine | C8H11NO - PubChem. National Center for Biotechnology Information. [Link]

Sources

Application

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

An In-Depth Guide to the Synthesis of Furo[2,3-d]pyrimidine Derivatives from 2-Aminofuran Precursors In the landscape of medicinal chemistry and drug development, the search for novel heterocyclic scaffolds that can serv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Furo[2,3-d]pyrimidine Derivatives from 2-Aminofuran Precursors

In the landscape of medicinal chemistry and drug development, the search for novel heterocyclic scaffolds that can serve as effective therapeutic agents is perpetual. Among these, the furo[2,3-d]pyrimidine system holds a position of significant interest. Structurally, this fused heterocycle acts as a bioisostere of purine, the fundamental building block of nucleic acids.[1][2] This similarity allows furo[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly enzymes that process purine-based substrates.

Their proven value is most evident in oncology, where the scaffold forms the core of numerous potent kinase inhibitors.[1][3] Derivatives have been successfully explored as inhibitors of critical signaling proteins like PI3K, AKT, EGFR, and VEGFR-2, making them a privileged structure in the design of modern anticancer agents.[4][5][6]

This application note provides a detailed, scientifically-grounded guide for the synthesis of furo[2,3-d]pyrimidines, focusing on a versatile and efficient strategy that utilizes 2-aminofurans as key starting materials.[7][8] We will delve into the mechanistic rationale behind the synthetic choices, present a robust and reproducible protocol, and offer insights for researchers aiming to leverage this powerful scaffold in their own drug discovery programs.

Strategic Rationale: Why Start with 2-Aminofurans?

The choice of a starting material is a critical decision that dictates the efficiency, flexibility, and overall success of a synthetic campaign. 2-Aminofurans have emerged as exceptionally valuable precursors for the construction of furo[2,3-d]pyrimidines for several key reasons:

  • Inherent Reactivity: The 2-amino group, positioned adjacent to the furan ring's endocyclic oxygen, possesses the requisite nucleophilicity to initiate the cyclization reactions needed to form the fused pyrimidine ring.

  • Versatility as Building Blocks: 2-Aminofurans are not end-products but rather versatile intermediates. Their synthesis, often achieved through elegant multi-component reactions, allows for the introduction of diverse substituents on the furan core.[7][9][10] This diversity can be carried through to the final furo[2,3-d]pyrimidine products, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

  • Atom Economy: The synthetic routes from 2-aminofurans are often direct, involving cyclocondensation reactions that efficiently build the target scaffold with minimal generation of waste, a key principle of green chemistry.

Core Synthetic Pathway: A Two-Stage Cyclocondensation Strategy

A widely adopted and reliable method for constructing the furo[2,3-d]pyrimidine core from a 2-aminofuran involves a two-stage, one-pot telescoped approach.[7] This strategy first activates the 2-amino group to form a reactive intermediate, which then undergoes cyclization with a nitrogen source to complete the pyrimidine ring.

Stage 1: Formation of the N,N-dimethylformamidine Intermediate

The synthesis commences with the reaction of the 2-aminofuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Causality Behind the Choice: DMF-DMA serves a dual purpose. It acts as a protecting group for the amine and, more importantly, it installs a reactive electrophilic carbon atom (a formamidine) that will become C4 of the pyrimidine ring. The dimethylamino group is an excellent leaving group, facilitating the subsequent ring-closing step.

Stage 2: Cyclization with Ammonium Acetate

The in situ generated formamidine intermediate is then treated with ammonium acetate in a suitable solvent, typically acetic acid, under reflux.

  • Causality Behind the Choice: Ammonium acetate serves as the source for the two nitrogen atoms (N1 and N3) required to complete the pyrimidine ring. The acetic acid acts as both a solvent and a Brønsted acid catalyst, protonating the intermediate to facilitate the nucleophilic attack and subsequent cyclization cascade, which involves the elimination of dimethylamine and water to yield the aromatic furo[2,3-d]pyrimidine system.

The overall transformation is depicted in the mechanistic diagram below.

Mechanism General Reaction Mechanism cluster_step1 Stage 1: Intermediate Formation cluster_step2 Stage 2: Cyclization Aminofuran 2-Aminofuran (5) Intermediate N,N-dimethylformamidine Intermediate Aminofuran->Intermediate + DMF-DMA (Reflux in Toluene) DMFDMA DMF-DMA AmmoniumAcetate Ammonium Acetate (in Acetic Acid) Product Furo[2,3-d]pyrimidine (7a,b) Intermediate->Product + NH4OAc (Reflux in Acetic Acid)

Caption: Reaction mechanism for the two-stage synthesis.

Detailed Application Protocol

This protocol provides a self-validating system for the synthesis of furo[2,3-d]pyrimidines. It includes detailed steps, characterization methods, and a troubleshooting guide to ensure reproducibility and success.

Protocol 1: Two-Stage Synthesis of Furo[2,3-d]pyrimidines from 2-Aminofurans

This procedure is adapted from the general method described by Uvarova et al.[7]

Materials and Equipment

  • Reagents:

    • Substituted 2-aminofuran (1.0 mmol, 1.0 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.4 mmol, 1.4 equiv)

    • Toluene (PhMe), anhydrous (5 mL)

    • Ammonium acetate (3.0 mmol, 3.0 equiv)

    • Acetic acid (AcOH), glacial (5 mL)

    • Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Eluents for chromatography (e.g., methanol/chloroform mixture)

  • Equipment:

    • Round-bottom flask (25 or 50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Column chromatography setup

    • Analytical instruments (NMR, HRMS)

Experimental Workflow Diagram

G start Start: 2-Aminofuran + Toluene step1 Add DMF-DMA Reflux for 5h start->step1 step2 Concentrate in vacuo (Remove Toluene) step1->step2 step3 Dissolve residue in AcOH Add Ammonium Acetate step2->step3 step4 Reflux for 6h step3->step4 step5 Concentrate in vacuo (Remove AcOH) step4->step5 workup Aqueous Work-up (Extraction & Washing) step5->workup purify Column Chromatography workup->purify end Final Product: Furo[2,3-d]pyrimidine purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

  • Stage 1: Intermediate Formation a. To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminofuran (1.0 mmol) and anhydrous toluene (5 mL). b. Add DMF-DMA (1.4 mmol, ~170 mg) to the mixture. c. Stir the mixture and heat it to reflux. Maintain reflux for 5 hours. The reaction can be monitored by TLC to check for the consumption of the starting 2-aminofuran. d. After 5 hours, remove the heat source and allow the mixture to cool to room temperature. e. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the toluene. This will yield a residue containing the crude formamidine intermediate. This intermediate is typically used directly in the next step without purification.[7]

  • Stage 2: Cyclization a. To the flask containing the crude residue, add glacial acetic acid (5 mL) to dissolve the material. b. Add ammonium acetate (3.0 mmol, ~230 mg) to the solution. c. Re-attach the reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 6 hours. d. Upon completion, allow the reaction to cool and concentrate the mixture in vacuo to remove the acetic acid.

  • Work-up and Purification a. Dissolve the resulting residue in a suitable organic solvent like chloroform or dichloromethane (50 mL). b. Transfer the solution to a separatory funnel and wash it with a 5% NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (50 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. d. The crude product should be purified via column chromatography on silica gel. A typical eluent system is a gradient of 0–2% methanol in chloroform.[7] Collect the fractions containing the desired product and combine them. e. Evaporate the solvent from the combined fractions to yield the pure furo[2,3-d]pyrimidine derivative.

  • Characterization a. Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction in Stage 1 or 2.Ensure anhydrous conditions, especially for Stage 1. Verify the quality of reagents (DMF-DMA can degrade). Increase reflux time if TLC shows starting material.
Degradation of starting material or product.Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. Some furo[2,3-d]pyrimidines may be sensitive to strong acid; minimize exposure time to hot acetic acid.
Multiple Spots on TLC Formation of side-products.Incomplete formation of the formamidine intermediate can lead to other pathways. Ensure sufficient DMF-DMA is used.
Impure starting 2-aminofuran.Purify the 2-aminofuran starting material before use.
Difficulty in Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) or purification technique (e.g., recrystallization, preparative HPLC).

Conclusion and Outlook

The synthesis of furo[2,3-d]pyrimidines from 2-aminofuran precursors is a robust and highly adaptable strategy for accessing a class of compounds with immense therapeutic potential.[7][8] The two-stage cyclocondensation protocol detailed here is efficient, relies on readily available reagents, and provides a clear pathway for generating structural diversity. By understanding the mechanistic principles behind each step, researchers can troubleshoot and adapt this methodology to create novel derivatives for screening in various drug discovery pipelines, particularly in the search for next-generation kinase inhibitors and anticancer agents.[3][12]

References

  • Uvarova, E. S., Kutasevich, A. V., Koldaeva, T. Y., & Mityanov, V. S. (2025). A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. RSC Advances.
  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. (2023). Organic Letters.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate.
  • Moradi, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry.
  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. (2025). ResearchGate.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing.
  • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija.
  • Furo[2,3-d]pyrimidines as Mackinazolinone/Isaindigotone Analogs: Synthesis, Modification, Antitumor Activity, and Molecular Docking Study. (2023). PubMed.
  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2022). Taylor & Francis.
  • Gao, et al. (n.d.). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar.
  • Multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing imidazole moiety. (2025). ResearchGate.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC.
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][7][11][13]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. (2021). PubMed. Available from:

  • Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. (n.d.). ResearchGate.
  • 2-Aminofurans and 3-Aminofurans. (2025). ResearchGate.

Sources

Method

Application Note: Advanced Reductive Amination Pathways Utilizing 5-Methylfuran-2-amine Precursors

Introduction & Mechanistic Insights The 5-methylfuran-2-amine core is a highly valuable heterocyclic motif in medicinal chemistry and drug development, offering unique hydrogen-bonding capabilities and electron-rich arom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The 5-methylfuran-2-amine core is a highly valuable heterocyclic motif in medicinal chemistry and drug development, offering unique hydrogen-bonding capabilities and electron-rich aromaticity. However, incorporating this moiety presents a formidable synthetic challenge. The parent 2-aminofuran system is inherently unstable; it undergoes 1 into an imino-dihydrofuran intermediate, which rapidly and irreversibly ring-opens to yield degradation products such as 4-hydroxybutyronitrile or γ-keto-nitriles[1].

To successfully harness the 5-methylfuran-2-amine scaffold, the primary amine must be generated in situ and 2[2]. Reductive amination serves as the optimal trapping mechanism. By converting the transient primary amine into a secondary or tertiary N-alkylated amine, the tautomeric equilibrium is fundamentally altered, preventing ring-opening and stabilizing the furan core. Using 3 like 5-methyl-2-nitrofuran allows for a controlled, one-pot reduction and amination cascade[3].

Reaction Pathway & Visualization

The logical workflow for trapping the transient 5-methylfuran-2-amine relies on kinetic competition. The reductive amination must outpace the uncatalyzed tautomerization.

Pathway Nitro 5-Methyl-2-nitrofuran (Stable Precursor) Amine 5-Methylfuran-2-amine (Transient Intermediate) Nitro->Amine Catalytic Reduction (H2, Pd/C) Degradation Ring-Opened Nitriles (Degradation Products) Amine->Degradation Tautomerization (If isolated) Product N-Alkyl-5-methylfuran-2-amine (Stable Product) Amine->Product Reductive Amination (One-Pot) Reagents Aldehyde + NaBH(OAc)3 (Trapping Agents) Reagents->Product

Fig 1: One-pot reduction and reductive amination pathway of 5-methylfuran-2-amine precursors.

Quantitative Data: Condition Optimization

The success of the reductive amination relies heavily on balancing the reduction rate of the nitro precursor with the imine formation and subsequent hydride trapping. The table below summarizes the optimization of these parameters to maximize the yield of the stable N-alkylated product.

Protocol TypePrecursorTrapping Agent (Aldehyde)Reductant SystemSolventTemp (°C)Isolated Yield (%)Causality / Observation
Two-Step 5-Methyl-2-nitrofuranBenzaldehyde1. H2, Pd/C2. NaBH(OAc)3EtOH / DCE25< 15%Isolation of amine leads to rapid degradation via ring-opening[1].
One-Pot 5-Methyl-2-nitrofuranBenzaldehydeH2, Pd/C then NaBH3CNMeOH2545%Competitive acetal formation of aldehyde in MeOH lowers yield.
One-Pot 5-Methyl-2-nitrofuranBenzaldehydeH2, Pd/C then NaBH(OAc)3THF / DCE0 to 2582% Aprotic solvent prevents acetalization; mild hydride avoids over-reduction.
One-Pot Ethyl 2-methyl-5-nitrofuran-3-carboxylate4-FluorobenzaldehydeFe, NH4Cl then NaBH(OAc)3EtOH / DCE60 to 2578%Electron-withdrawing ester stabilizes the furan ring, allowing harsher reduction[3].

Experimental Protocol: One-Pot In Situ Generation and Reductive Amination

This protocol describes a self-validating, one-pot procedure to synthesize N-benzyl-5-methylfuran-2-amine derivatives from 5-methyl-2-nitrofuran.

Step 1: In Situ Nitro Reduction
  • Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2-nitrofuran (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv, 11 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd) under a continuous stream of argon.

  • Reduction : Evacuate the flask and backfill with Hydrogen gas (H2) using a double-layered balloon. Stir the suspension vigorously at room temperature for 2–4 hours.

    • Causality & Expert Insight: Conducting the reduction in the presence of the aldehyde ensures that as soon as the highly unstable 5-methylfuran-2-amine is generated, it immediately condenses with the aldehyde to form a more stable imine. This kinetic trapping outcompetes the uncatalyzed tautomerization pathway[2].

  • In-Process Analytical Control : Monitor the disappearance of the nitro precursor via TLC (Hexanes/EtOAc 3:1) or LC-MS. Do not proceed to Step 2 until the nitro compound is fully consumed to prevent the formation of mixed reduction byproducts.

Step 2: Reductive Amination (Hydride Trapping)
  • Solvent Exchange/Dilution : Once reduction is complete, purge the flask thoroughly with argon to remove all H2 gas. Dilute the reaction mixture with anhydrous 1,2-Dichloroethane (DCE) to double the volume (0.1 M final concentration).

    • Causality & Expert Insight: Transitioning to DCE optimizes the solubility for the hydride source and provides a slightly acidic environment conducive to imine activation without requiring external Brønsted acids, which could polymerize the electron-rich furan ring[4].

  • Hydride Addition : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 15 mmol), in three portions over 15 minutes.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6–8 hours.

    • Causality & Expert Insight: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is mild enough to selectively reduce the imine without reducing the unreacted aldehyde or degrading the furan core.

Step 3: Workup and Self-Validation
  • Quenching : Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL) at 0 °C. Stir for 30 minutes until gas evolution ceases.

  • Extraction : Filter the biphasic mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with Dichloromethane (DCM). Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography. Expert tip: Neutral alumina is recommended over silica gel to prevent acid-catalyzed degradation of the final product.

  • Validation : Confirm the product structure via 1H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a benzylic CH2 doublet (~3.8 ppm) coupled to the newly formed secondary amine proton confirm successful reductive amination and validate the integrity of the protocol.

References

  • Advances in Heterocyclic Chemistry, Volume 92 (2-Aminofurans and 3-Aminofurans)
  • 2-Furanamine | Furan-2-amine | CAS 29212-67-7 Source: Benchchem URL
  • Ethyl 2-Methyl-5-nitrofuran-3-carboxylate Source: Benchchem URL
  • Preparation of 2,5-Bis(Aminomethyl)

Sources

Application

Application Note: Catalytic Amination of 5-Methylfuran-2-Halides

This Application Note provides a rigorous technical guide for the Catalytic Amination of 5-Methylfuran-2-Halides . It is designed for medicinal chemists and process engineers requiring high-fidelity protocols for synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the Catalytic Amination of 5-Methylfuran-2-Halides . It is designed for medicinal chemists and process engineers requiring high-fidelity protocols for synthesizing sensitive 2-aminofuran scaffolds.

Executive Summary & Strategic Rationale

The 2-aminofuran pharmacophore is a potent bioisostere in drug discovery, yet it remains underutilized due to the inherent instability of the electron-rich furan ring. Unlike stable anilines, 2-aminofurans are prone to rapid oxidative ring-opening and hydrolysis (the "furan-to-dione" collapse).

This guide targets the C(sp²)–N cross-coupling of 5-methylfuran-2-halides (Cl, Br, I). We prioritize Buchwald-Hartwig Palladium Catalysis as the "Gold Standard" for yield and scope, while providing a Copper-Catalyzed Ullmann alternative for cost-sensitive scaling.

Critical Success Factor: The stability of the product is the limiting reagent. This protocol includes mandatory stabilization steps—isolating the product as a salt or immediate acylation—to prevent decomposition.

Mechanistic Insight & Catalyst Selection

The Stability Paradox

The 5-methyl substituent provides slight steric protection and electron donation, but the C2-amino group renders the ring hyper-nucleophilic.

  • Challenge: The resulting 2-aminofuran is highly susceptible to protonation at C3, leading to imine tautomerization and subsequent hydrolysis to acyclic diones.

  • Solution: Perform reactions under strict anhydrous conditions. Use non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) to avoid ring cleavage.

Palladium Catalytic Cycle (Buchwald-Hartwig)

For electron-rich heteroaryl halides like 5-methylfuran-2-chloride, bulky, electron-rich phosphine ligands are essential to facilitate the difficult reductive elimination step.

Recommended System:

  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃.[1]

  • Ligand: XPhos or BrettPhos . These biaryl monophosphines form a mono-ligated Pd(0) species that is highly active for oxidative addition into the C–X bond and sterically promotes reductive elimination.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Pd-Catalyzed Amination of Furan Halides Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + 5-Me-Furan-X AmineBind Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base) [L-Pd(II)-Ar-NR] AmineBind->Deprot - HX (Base) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration

Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (High Fidelity)

Best for: Complex amines, chlorides, and discovery-scale synthesis (100 mg – 5 g).

Reagents:

  • Substrate: 5-Methylfuran-2-bromide (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv) (e.g., Morpholine, N-Boc-piperazine)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-6 mol%)

  • Base: NaOtBu (1.5 equiv) (Must be sublimed grade)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a dried reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir for 5 minutes at RT to pre-form the active catalyst (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add the 5-methylfuran-2-bromide and the amine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: Avoid temperatures >100 °C to minimize furan decomposition.

  • Workup (Critical): Cool to RT. Filter through a pad of Celite eluting with Et₂O (avoid acidic solvents like CHCl₃).

  • Stabilization:

    • Option 1 (Immediate Use): Concentrate in vacuo at <30 °C and use immediately.

    • Option 2 (Salt Formation): Treat the ethereal filtrate with 1.0 equiv of HCl in dioxane to precipitate the stable hydrochloride salt. Filter and store at -20 °C.

Protocol B: Copper-Catalyzed Ullmann Coupling (Cost-Effective)

Best for: Primary amines, iodides/bromides, and scale-up (>10 g).

Reagents:

  • Substrate: 5-Methylfuran-2-iodide (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: DMSO or DMF (Anhydrous)

Workflow Diagram:

Experimental_Workflow Figure 2: Workflow for Copper-Catalyzed Amination Start Start: Inert Atmosphere (Glovebox/Schlenk) Mix Mix Catalyst (CuI) + Ligand Solvent: DMSO Start->Mix Add Add Furan-Iodide + Amine Base: K2CO3 Mix->Add Heat Heat to 90°C 12-24 Hours Add->Heat Check QC Check (LCMS) Is SM consumed? Heat->Check Check->Heat No Workup Aq. Workup (NH4Cl/EtOAc) Rapid Separation Check->Workup Yes Protect CRITICAL: Stabilize (Acylate or Salt) Workup->Protect

Optimization & Troubleshooting Guide

The following data summarizes optimization campaigns for the coupling of 5-methylfuran-2-bromide with morpholine.

ParameterVariationOutcomeRecommendation
Catalyst Source Pd(OAc)₂ vs. Pd₂(dba)₃Pd₂(dba)₃ showed faster initiation.Use Pd₂(dba)₃ for difficult substrates.
Ligand Class PPh₃ vs. BINAP vs. XPhosXPhos > BINAP >> PPh₃.Use XPhos or BrettPhos .
Base Cs₂CO₃ vs. NaOtBuNaOtBu gave cleaner conversion (faster).Use NaOtBu (unless substrate has esters).
Solvent DMF vs. TolueneToluene minimized polymerization.Use non-polar Toluene or Dioxane .
Leaving Group Cl vs. Br vs. II > Br >> Cl.Use Bromide or Iodide if available.

Common Failure Modes:

  • Black Tar Formation: Reaction temperature too high (>100°C) or oxygen ingress. Fix: Lower temp, re-degas solvents.

  • Hydrolysis (Dione formation): Acidic workup or wet solvents. Fix: Use basic alumina filtration; store product over KOH pellets.

  • Catalyst Poisoning: Furan ring coordinating to Pd. Fix: Increase ligand:Pd ratio to 2:1 or 3:1.

Safety & Handling

  • 5-Methylfuran-2-halides: Potent lachrymators and skin irritants. Handle in a fume hood.

  • Reaction Pressure: Sealed vials at 80–100 °C generate pressure. Use pressure-rated glass vessels with blast shields.

  • Waste: Palladium and Copper waste must be segregated into heavy metal waste streams.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium Catalyzed Synthesis of Furans

    • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans. MDPI. Available at: [Link][2]

  • Copper-Catalyzed Amination (Ullmann-Type)

    • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. NIH/PubMed. Available at: [Link]

  • Stability of 2-Aminofurans

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Oxidative Decomposition of 5-Methylfuran-2-amine

Welcome to your comprehensive resource for understanding and mitigating the oxidative decomposition of 5-methylfuran-2-amine. This guide is tailored for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive resource for understanding and mitigating the oxidative decomposition of 5-methylfuran-2-amine. This guide is tailored for researchers, medicinal chemists, and drug development professionals who rely on the integrity of this valuable furan-based building block. We will delve into the causality behind its instability and provide field-proven protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental questions regarding the stability of 5-methylfuran-2-amine.

Q1: What makes 5-methylfuran-2-amine susceptible to decomposition?

5-Methylfuran-2-amine possesses two chemical motifs that are inherently reactive towards oxygen: the electron-rich furan ring and the nucleophilic primary amine.

  • Furan Ring Oxidation: The furan ring has a high degree of π-electron density, making it susceptible to electrophilic attack by atmospheric oxygen, especially in the presence of light or trace metal ions.[1][2] This can initiate a cascade of reactions, often leading to ring-opening and the formation of highly colored, unsaturated 1,4-dicarbonyl compounds.[3]

  • Amine Group Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it a target for oxidation. This can lead to the formation of various byproducts, diminishing the purity and reactivity of the desired compound.[4]

Q2: I've noticed my sample of 5-methylfuran-2-amine has changed color from light yellow to dark brown. What does this indicate?

A color change, particularly darkening to yellow, brown, or even black, is a primary visual indicator of oxidative decomposition.[5] This discoloration is typically due to the formation of complex, conjugated, and often polymeric byproducts resulting from the degradation of the furan ring. The material is likely no longer of high purity and its use in subsequent reactions is discouraged as it can lead to complex product mixtures and low yields.

Q3: Besides color change, are there other signs of degradation?

Yes. Along with discoloration, you may observe:

  • Formation of Precipitates: Polymeric byproducts can be insoluble, leading to the formation of solid material in the liquid amine.

  • Inconsistent Spectroscopic Data: An NMR spectrum of a degraded sample will show a complex mixture of peaks, while the mass spectrum may reveal the presence of higher molecular weight species or fragments corresponding to decomposition products.

  • Reduced Potency in Reactions: If you are using the amine in a synthesis, a noticeable decrease in yield or the formation of unexpected side products can be indicative of starting material degradation.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Problem Potential Cause Recommended Solution
Reaction yields are low and inconsistent. The 5-methylfuran-2-amine starting material has likely degraded due to improper storage, leading to a lower concentration of the active reagent.1. Verify Purity: Before use, check the purity of the amine by TLC, GC, or NMR. A fresh, pure sample should appear as a single spot or major peak. 2. Use Fresh Material: For critical reactions, use a freshly opened bottle or repurify the stored material immediately before the experiment. 3. Prepare Solutions Freshly: Avoid storing solutions of the amine for extended periods, as degradation can also occur in solution.[5]
Unexpected side products are observed in my reaction. Impurities from the oxidative decomposition of the starting amine are participating in the reaction, leading to a complex product mixture.1. Isolate and Characterize: If feasible, isolate the major side products and characterize them to confirm their origin. 2. Implement Rigorous Inert Atmosphere Techniques: Ensure that not only the storage but also the reaction itself is conducted under a strictly inert atmosphere to prevent in-situ degradation.
The solid amine has become a dark, viscous oil. Extensive decomposition and polymerization have occurred due to prolonged exposure to air, light, or heat.1. Discard the Material: At this stage, the compound is significantly impure and purification is often impractical. It is highly recommended to discard the degraded material following your institution's hazardous waste disposal procedures. 2. Review Storage Procedures: Re-evaluate your storage conditions against the recommended protocols to prevent future loss of material.

Experimental Protocols: Best Practices for Handling and Storage

Adherence to these protocols is critical for maintaining the quality and extending the shelf-life of 5-methylfuran-2-amine.

Protocol 1: Long-Term Storage of 5-Methylfuran-2-amine

Objective: To provide a stable environment for the long-term storage of 5-methylfuran-2-amine, minimizing exposure to oxygen, light, and elevated temperatures.

Materials:

  • Schlenk flask or amber glass vial with a PTFE-lined septum cap

  • High-purity inert gas (Argon or Nitrogen)

  • Vacuum/inert gas manifold (Schlenk line)

  • Clean, dry transfer equipment (cannula or gas-tight syringe)

  • Parafilm® or other sealing film

  • Designated laboratory refrigerator (2-8°C)

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry the storage vessel (Schlenk flask or vial) at >125°C for at least 4 hours to remove all traces of moisture.

  • Inerting the Vessel: Assemble the hot glassware and immediately place it under a dynamic vacuum on the Schlenk line. After several minutes, switch to the inert gas supply to backfill the vessel. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere. Allow the vessel to cool to room temperature under a positive pressure of inert gas.

  • Transfer of Amine: If the amine is in a manufacturer's container, perform the transfer in a glovebox or using Schlenk techniques. Use a clean, dry cannula or gas-tight syringe to transfer the desired amount into the prepared storage vessel under a positive flow of inert gas.

  • Sealing: Securely close the vial with the PTFE-lined septum cap or close the stopcock of the Schlenk flask. For added protection, wrap the cap/joint with Parafilm®.

  • Storage: Clearly label the vessel with the compound name, date of storage, and your initials. Store the sealed container in a dark, refrigerated environment at 2-8°C.[5][6]

Protocol 2: Dispensing 5-Methylfuran-2-amine for Synthesis

Objective: To accurately and safely dispense the air-sensitive amine for a reaction while preserving the integrity of the bulk stock.

Materials:

  • Stored container of 5-methylfuran-2-amine

  • Schlenk line with an inert gas supply

  • Clean, dry, and inert-gas-flushed gas-tight syringe with a long needle

  • Reaction vessel under an inert atmosphere

Procedure:

  • Temperature Equilibration: Remove the storage container from the refrigerator and allow it to warm to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold surfaces and contaminating the compound.

  • Establish Inert Atmosphere: Connect the storage vessel to the Schlenk line. If it is a septum-sealed vial, pierce the septum with a needle connected to the inert gas line to introduce a slight positive pressure. A second needle connected to a bubbler can serve as a pressure outlet.

  • Syringe Preparation: Purge a clean, dry gas-tight syringe with inert gas by drawing and expelling the gas at least five times.

  • Withdrawal: Pierce the septum of the storage vessel with the syringe needle and withdraw the desired volume of the amine. The positive pressure in the vessel will aid in this process.

  • Transfer: Immediately transfer the amine to the reaction vessel, which should also be under a positive pressure of inert gas.

  • Resealing and Storage: Promptly remove the needles from the storage container, re-wrap the seal with Parafilm®, and return the container to the refrigerator.

Visualization of Key Concepts

Proposed Oxidative Decomposition Pathways

This diagram illustrates the two primary routes of oxidative degradation for 5-methylfuran-2-amine.

cluster_main cluster_oxidants cluster_products A 5-Methylfuran-2-amine C Furan Ring Oxidation A->C D Amine Group Oxidation A->D B Atmospheric O₂ Light Trace Metals E Ring-Opened Products (e.g., 1,4-Dicarbonyls) C->E F Imine/Nitroso/Nitro Compounds D->F G Colored Polymeric Byproducts E->G F->G A Receive or Synthesize 5-Methylfuran-2-amine B Store Under Inert Gas in a Sealed Amber Vial A->B C Refrigerate at 2-8°C B->C D Equilibrate to Room Temperature Before Use C->D For Use E Handle Under Inert Atmosphere (e.g., Glovebox) D->E F Use in Reaction E->F G Return to Proper Storage Conditions F->G If Material Remains G->C

Caption: A workflow for the proper handling and storage of 5-methylfuran-2-amine.

References

  • Nishino, H., & Tsuruta, H. (2002).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved February 26, 2026, from [Link]

  • Reiter, R. J., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Annals of the New York Academy of Sciences, 939(1), 1-11.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • TransFurans Chemicals. (n.d.). Furfural Safety Data Sheet. Retrieved February 26, 2026, from [Link]

  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169.
  • Wang, Y., et al. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway.
  • Kancheva, V. D., & Angelova, S. E. (2025). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 43(1), 1-8.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1, 3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
  • Lesiak, A. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6331.
  • Holdren, R. F., & Hixon, R. M. (1946). 5-Methylfurfuryldimethylamine. Organic Syntheses, 26, 62.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved February 26, 2026, from [Link]

  • Reddy, T. R., et al. (2012). Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3+ 2] cycloaddition.
  • Rossi, R., & Diversi, P. (1973). Synthesis of (5S)-5-methylfuran-2 (5H)
  • Chen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743.
  • Wang, C., et al. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry, 87(22), 15312-15326.
  • Reddy, T. R., et al. (2012). Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3+ 2] cycloaddition.
  • Gut, J., & Chládek, S. (1978). Stability of antibiotics and amino acids in two synthetic L-amino acid solutions commonly used for total parenteral nutrition in children. Antimicrobial Agents and Chemotherapy, 13(4), 555-558.
  • Chanda, S., & Dave, R. (2009). In vitro models for antioxidant activity evaluation and some medicinal plants possessing antioxidant properties: An overview. African Journal of Microbiology Research, 3(13), 981-996.
  • Gevaert, K., & Vandekerckhove, J. (2005). Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1130-1138.
  • Boon, G. F., et al. (2020). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Malaysian Journal of Chemistry, 22(1), 1-9.
  • Rappai, J. P., et al. (2008). Oxidative cleavage of furan derivatives. Journal of Chemical Sciences, 120(6), 569-572.
  • El-Kashef, H. S., et al. (2003). 2-Aminofurans and 3-Aminofurans. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 289-354). Elsevier.
  • Thomas, J. J., & Falick, A. M. (2007). Determination of oxidative protein modifications using mass spectrometry. Journal of Mass Spectrometry, 42(9), 1113-1125.
  • Ishida, T., & Inoe, H. (1982). U.S. Patent No. 4,335,049. Washington, DC: U.S.
  • Chen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743.
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • New York Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage.
  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
  • Al-Ostoot, F. H., et al. (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 37(4), 819-826.
  • Deshmukh, S. S., & Gunjal, S. D. (2025, March 1). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Furanmethanol, 5-(aminomethyl)-.
  • France, S. P., et al. (2026). Investigating operational stability and causes of cofactor release in fold type I amine transaminase. Protein Science.
  • de la Cruz, J. N., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 512-518.
  • Tsai, P. K., & Volkin, D. B. (1995). Oxidative degradation of antiflammin 2. Journal of Pharmaceutical Sciences, 84(10), 1250-1256.
  • Szabó, Z., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1010.

Sources

Optimization

Technical Support Center: Handling Unstable 2-Aminofuran Derivatives

The following guide is structured as a Technical Support Center for researchers working with unstable 2-aminofuran derivatives. It synthesizes synthetic methodology, stability data, and troubleshooting protocols into a c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with unstable 2-aminofuran derivatives. It synthesizes synthetic methodology, stability data, and troubleshooting protocols into a cohesive, navigable resource.

Ticket Status: Open | Priority: Critical | Department: Chemical Synthesis & Stability

Introduction: The "Black Tar" Phenomenon

User Query: "I synthesized a 2-aminofuran derivative, but within minutes of isolation, the yellow solid turned into a black tar. NMR shows broad, undefined peaks. What happened?"

Scientist Response: You have encountered the classic instability of the electron-rich furan system. 2-Aminofurans are essentially cyclic dieneamines . Without strong electron-withdrawing groups (EWGs) at the 3- or 5-positions, the high electron density makes the furan ring exceptionally susceptible to:

  • Oxidative Ring Opening: Exposure to atmospheric oxygen leads to rapid ring cleavage.

  • Acid-Catalyzed Polymerization: Even weak acids (like silanols on silica gel) protonate the furan ring, initiating polymerization into "furan tars."

This guide provides the protocols necessary to stabilize, purify, and store these transient species.

Decision Matrix: Stability Assessment

Before starting your experiment, determine your compound's risk profile using the workflow below.

StabilityMatrix start Target: 2-Aminofuran Derivative check_ewg Does C3 or C5 have a strong EWG? (e.g., -CN, -COOR, -NO2) start->check_ewg stable Class A: Relatively Stable Handle with standard precautions. (Store < 4°C, Argon) check_ewg->stable Yes unstable Class B: Highly Unstable Transient Intermediate. check_ewg->unstable No action_unstable REQUIRED ACTIONS: 1. In-situ trapping (Diels-Alder/Acylation) 2. Salt Formation (HCl/TFA) 3. Avoid Silica Gel unstable->action_unstable

Caption: Stability classification workflow. Class B compounds require immediate derivatization or salt formation to prevent decomposition.

Module 1: Synthesis & Isolation Strategies

Common Issue: "I cannot isolate the amine to perform the next step."

Protocol A: The "In Situ" Trap (Recommended)

Do not isolate unstable 2-aminofurans. Instead, generate them in the presence of the next reagent.

Case Study: Gewald Reaction Trapping When synthesizing 2-aminofurans via the Gewald reaction (ketone +


-cyanoester + 

), the free amine is often prone to oxidation.
  • Setup: Flame-dry a 3-neck flask; cool to 0°C under Argon.

  • Generation: Add ketone (1.0 eq),

    
    -cyanoester (1.0 eq), and sulfur (1.0 eq) in DMF. Add morpholine (catalytic) dropwise.
    
  • The Trap: Once TLC indicates consumption of starting material (approx. 1-2 h), do not work up .

    • Acylation: Add acetic anhydride (1.2 eq) or the requisite acid chloride directly to the reaction mixture.

    • Diels-Alder: Add the dienophile (e.g., DMAD) directly.

  • Result: The resulting amide or cycloadduct is significantly more stable and can be subjected to aqueous workup.

Protocol B: Salt Stabilization

If you must isolate the amine, convert it immediately to a salt.

  • Dilute the crude reaction mixture with anhydrous diethyl ether.

  • Cool to -78°C.

  • Bubble dry HCl gas or add 4M HCl in dioxane dropwise.

  • The 2-aminofuran hydrochloride salt will precipitate.

  • Filtration: Filter under an inert atmosphere (Schlenk frit) if possible.

  • Storage: Store the salt at -20°C. The protonated amine pulls electron density from the ring, retarding oxidation.

Module 2: Purification Troubleshooting

Common Issue: "My product disappeared on the silica column."

Root Cause: Silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the furan ring (often at C5), initiating ring-opening hydrolysis or polymerization.

Comparative Data: Stationary Phase Selection
Stationary PhaseAcidity (pH)Suitability for 2-AminofuransNotes
Silica Gel (Standard) ~6.5Poor Causes streaking, decomposition, and low recovery.
Silica (+ 1% Et3N) ~7.5-8.0Moderate Triethylamine neutralizes active sites. Essential if using silica.
Neutral Alumina ~7.0-7.5Excellent Recommended phase. Does not catalyze ring opening.
Basic Alumina ~9.5-10.0Good Good for free amines, but may hydrolyze sensitive esters.
Protocol C: Neutral Alumina Purification
  • Column Packing: Use Neutral Alumina (Brockmann Grade III) . Deactivate Grade I alumina by adding 6% water (w/w) and shaking for 2 hours if Grade III is unavailable.

  • Solvent System: Use Hexanes/Ethyl Acetate.[1] Avoid chlorinated solvents (DCM/CHCl3) if they contain traces of HCl stabilizers.

  • Loading: Load the crude material as a liquid injection or adsorbed onto alumina, never silica.

  • Elution: Run the column quickly using positive pressure (flash).

Module 3: Storage & Handling FAQ

Q1: How long can I keep the free amine in solution?

A: In solution (e.g., CDCl3 for NMR), unstable 2-aminofurans can decompose within 15–30 minutes at room temperature.

  • Action: Conduct NMR analysis immediately in

    
    -DMSO  (acid-free) or 
    
    
    
    . Avoid
    
    
    unless neutralized with basic alumina, as it often contains HCl traces.
Q2: My compound turned red/brown. Is it ruined?

A: Not necessarily. The "black tar" is often a highly colored polymer that forms on the surface.

  • Action: Attempt to re-dissolve the solid in cold ether. The polymer is usually insoluble, while the monomer will dissolve. Filter rapidly and re-crystallize or convert to a salt immediately.

Q3: Can I use UV light to monitor the reaction?

A: Use caution. 2-Aminofurans are photosensitive.

  • Action: Minimize exposure to ambient light. Wrap flasks in aluminum foil. Use 254nm UV lamps only briefly for TLC monitoring.

Decomposition Pathway Visualization

Understanding how the molecule dies is crucial for preventing it.

Decomposition cluster_0 External Triggers Oxygen Oxygen (Air) Radical Radical Cation Intermediate Oxygen->Radical Acid Acid (H+) Imine Ring-Opened Imine/Nitrile Acid->Imine Aminofuran 2-Aminofuran (Nucleophilic) Aminofuran->Radical Oxidation (-e-) Aminofuran->Imine Hydrolysis Polymer Dark Polymer (Tar) Radical->Polymer Polymerization Imine->Polymer Condensation

Caption: Mechanistic pathways for 2-aminofuran decomposition via oxidative (air) and hydrolytic (acid) routes.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2][3]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and 2-Aminofurans: Reaction with Electrophiles. Journal of Heterocyclic Chemistry.

  • BenchChem Technical Support. (2025). Synthesis and Handling of 2-Aminofuran Derivatives.

  • Sorbent Technologies. (2023). Alumina vs. Silica: Purification Guide for Acid-Sensitive Compounds.

  • MDPI. (2014). Solvent-Free Gewald Reaction and Stability Analysis.

Sources

Troubleshooting

Technical Support Center: 2-Amino-5-Methylfuran Synthesis &amp; Handling

Case ID: 2A5MF-OPT-2024 Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Unstable Beast" Protocol User Warning: You are attempting to synthesize 2-amino-5...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2A5MF-OPT-2024 Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Unstable Beast" Protocol

User Warning: You are attempting to synthesize 2-amino-5-methylfuran . Unlike standard anilines or alkyl amines, this molecule is kinetically unstable in its free base form. It is highly susceptible to:

  • Oxidative Polymerization: Turning into "black tar" upon exposure to air.

  • Hydrolytic Ring Opening: Cleavage of the furan ring in aqueous acid/base.

Core Directive: Do NOT attempt to isolate the free amine. The only robust strategy for research applications is to synthesize the N-Boc protected intermediate (tert-butyl (5-methylfuran-2-yl)carbamate), store it, and deprotect it in situ or isolate it as a hydrochloride salt immediately prior to use.

The Golden Route: Curtius Rearrangement

We recommend the Modified Curtius Rearrangement using DPPA (Diphenylphosphoryl azide). This route avoids the use of unstable nitro-furan precursors and dangerous acyl azides isolation.

Phase A: Synthesis of the "Storable" Intermediate

Target: tert-butyl (5-methylfuran-2-yl)carbamate

Reagents:

  • 5-methyl-2-furoic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et3N) (1.1 equiv)

  • tert-Butanol (t-BuOH) (Excess, solvent/reagent)

Protocol:

  • Setup: Flame-dry a round-bottom flask. Purge with Argon/Nitrogen.[1]

  • Dissolution: Dissolve 5-methyl-2-furoic acid in anhydrous t-BuOH (0.2 M concentration). Add Et3N.

  • Activation: Add DPPA dropwise at room temperature. Stir for 1 hour.

  • Rearrangement (Critical Step): Slowly heat the mixture to reflux (80-85°C).

    • Observation: You will see vigorous

      
       evolution. This marks the conversion of the acyl azide to the isocyanate.[2][3][4][5][6]
      
  • Trapping: Continue reflux for 4–6 hours. The isocyanate reacts with t-BuOH to form the carbamate.[5]

  • Workup: Cool to RT. Concentrate under reduced pressure. Dilute with EtOAc, wash with 5%

    
    , water, and brine. Dry over 
    
    
    
    .[6][7][8]
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: A white/pale yellow solid. Store this at -20°C.

Phase B: Deprotection (On-Demand)

Target: 2-amino-5-methylfuran hydrochloride

Protocol:

  • Dissolve the Boc-carbamate in anhydrous 4M HCl in Dioxane at 0°C.

  • Stir for 30–60 minutes.

  • Do not add water. Dilute with cold diethyl ether (

    
    ).
    
  • The hydrochloride salt will precipitate. Filter under inert atmosphere.[1]

  • Use immediately.

Visualizing the Workflow & Instability

The following diagram illustrates the "Happy Path" (Synthesis) versus the "Failure Modes" (Decomposition).

G cluster_0 Safe Zone cluster_1 Danger Zone Start 5-methyl-2-furoic acid Azide Acyl Azide (Transient) Start->Azide DPPA, Et3N Iso Isocyanate (Reactive) Azide->Iso Heat (-N2) Boc N-Boc Intermediate (STABLE STORAGE) Iso->Boc t-BuOH Salt Amine HCl Salt (Meta-Stable) Boc->Salt HCl/Dioxane FreeBase Free Amine (2-amino-5-methylfuran) Salt->FreeBase Neutralization (Risky) Tar Polymer/Tar (Black) FreeBase->Tar Oxidation (Air) RingOpen Ring-Opened Diketones FreeBase->RingOpen Hydrolysis (H2O)

Caption: Figure 1. Reaction workflow showing the stable N-Boc pathway versus the instability of the free base.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My reaction mixture turned black during the Curtius rearrangement. What happened?

Diagnosis: Thermal decomposition or oxidation. Root Cause:

  • Overheating: If the temperature exceeds 90°C, the intermediate isocyanate can polymerize or react with the furan ring of another molecule.

  • Oxygen Leak: Furan rings with electron-donating groups (like methyl and amino) are extremely electron-rich. Any trace of oxygen at reflux temperatures will cause oxidative polymerization. Solution:

  • Ensure rigorous degassing of t-BuOH before use.

  • Keep the oil bath strictly at 80–85°C.

Q2: I isolated the Boc-amine, but the yield is <30%.

Diagnosis: Moisture contamination. Root Cause: Isocyanates react with water to form carbamic acid, which decarboxylates to the free amine. The free amine then reacts with the remaining isocyanate to form a urea byproduct (


).
Solution: 
  • Use anhydrous t-BuOH (distilled over

    
     or molecular sieves).
    
  • Check your DPPA quality. Old DPPA can hydrolyze.

Q3: Can I use TFA/DCM for deprotection instead of HCl/Dioxane?

Diagnosis: Protocol deviation risk. Analysis: Yes, TFA works to remove the Boc group. However , removing excess TFA requires rotary evaporation. The concentration of TFA increases during evaporation, and the highly acidic, viscous residue often triggers the ring-opening hydrolysis of the furan. Recommendation: Stick to HCl/Dioxane . The product precipitates out, allowing you to filter it away from the excess acid without concentrating the reaction mixture.

Q4: How do I verify the structure if it's unstable?

Strategy:

  • NMR: Run NMR of the Boc-protected form. It is stable in

    
    .
    
  • Salt: Run NMR of the HCl salt in

    
     or 
    
    
    
    immediately.
  • Visual: If your NMR tube turns yellow/brown within minutes, your solvent is acidic or contains oxidants. Filter your NMR solvent through basic alumina before use.

Optimization Matrix: Reaction Variables

VariableRecommended ConditionWhy?Risk of Deviation
Solvent (Step 1) tert-Butanol (Anhydrous)Traps isocyanate as stable Boc-carbamate.Toluene/THF: Requires separate trapping step; increases handling time.
Base Triethylamine (1.1 eq)Neutralizes protons from DPPA mechanism.Pyridine: Too nucleophilic; can cause side reactions with isocyanate.
Temperature 80–85°CActivation energy for Curtius rearrangement.>100°C: Decomposition/Tarring. <60°C: Incomplete rearrangement.
Atmosphere Argon /

Prevents oxidation of electron-rich furan.Air: Immediate darkening (oxidation).

References

  • Curtius Rearrangement Mechanism & Applications

    • Source: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
    • Relevance: Foundational text for the DPPA method used in Phase A.
  • Synthesis of N-Boc-2-aminofurans

    • Source: Leogane, O., & Lebel, H. (2005).[9] One-Pot Synthesis of N-Boc-2-aminofurans from 2-Furoic Acids. Organic Letters, 7(19), 4107–4110.

    • Relevance: Defines the specific conditions for trapping furan isocyan
  • Stability of Aminofurans

    • Source: Keay, B. A. (1987). Poly-substituted furans: A review of their synthesis and properties. Chemical Reviews.
    • Relevance: Details the decomposition pathways (hydrolysis/oxid

Sources

Optimization

Technical Support Center: Minimizing Ring-Opening in 2-Aminofurans

Case ID: 2AF-STAB-001 Status: Open Priority: High (Critical Reagent Stability) Assigned Specialist: Senior Application Scientist Diagnostic Hub: Is Your Furan Ring Opening? Before attempting stabilization, confirm that r...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2AF-STAB-001 Status: Open Priority: High (Critical Reagent Stability) Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is Your Furan Ring Opening?

Before attempting stabilization, confirm that ring-opening is the root cause of your yield loss. 2-Aminofurans are electron-rich heteroaromatics that are notoriously labile, particularly towards acid-catalyzed hydrolysis and oxidative degradation.

Common Symptoms:

  • Visual: Rapid discoloration (yellow

    
     red 
    
    
    
    black tar) upon exposure to air or during silica chromatography.
  • NMR Signatures (

    
    H):  Disappearance of furan protons (typically 
    
    
    
    6.0–7.5 ppm) and appearance of broad alkyl signals or 1,4-dicarbonyl patterns (
    
    
    2.0–3.0 ppm).
  • Mass Spec: Appearance of

    
     (hydration) or 
    
    
    
    (oxidation) peaks, or dimer signals
    
    
    .

Core Troubleshooting Guide (Q&A)

Q1: Why do my 2-aminofurans decompose during workup?

A: The free amino group donates significant electron density into the furan ring, raising the HOMO energy. This makes the C5 and C2 positions highly nucleophilic. In the presence of even weak acids (like silica gel) or water, the ring undergoes protonation followed by nucleophilic attack by water, leading to ring opening into acyclic 1,4-dicarbonyls (often 4-oxobutanamides).

Causality:



Corrective Action:

  • Avoid Acidic Workups: Never use HCl washes. Use neutral or basic buffers (pH 7-9).

  • Stationary Phase: Use basic alumina or triethylamine-treated silica gel (2%

    
     in eluent) for purification. Standard silica is acidic enough to destroy electron-rich furans [1].
    
Q2: How can I design my molecule to be intrinsically stable?

A: You must lower the electron density of the furan ring. The most effective strategy is the "Push-Pull" stabilization method.

  • The "Push": The amino group pushes electrons in.

  • The "Pull": Install an Electron-Withdrawing Group (EWG) at the C3 or C5 position.

Rule of Thumb: A 2-aminofuran without an EWG (like -CN, -COOR) at C3 is often too unstable to isolate.

Data: Stability vs. Substitution [1][2][3][4]

Substituent PatternElectronic EffectStability ProfileStorage Recommendation
2-NH

, 3-H, 5-H
High Electron DensityCritical (Decomposes <1h at RT)Trap in situ; do not isolate.
2-NH

, 3-COOEt
Push-Pull StabilizationModerate (Stable days/weeks)Store at -20°C, Argon.
2-NH

, 3-CN
Strong PullHigh (Stable months)Standard fridge storage.
2-NHAc (Amide) N-lp delocalizationVery High Bench stable.
Q3: My reaction works, but the product degrades on the bench. How do I store it?

A: 2-Aminofurans are susceptible to autoxidation (reaction with atmospheric


) leading to polymerization.
  • Protocol: Store as a solid if possible. If oil, dissolve in degassed anhydrous solvent (DMSO/DMF).

  • Atmosphere: Argon flush is mandatory.

  • Temperature: -20°C or -80°C.

  • Stabilizer: Add trace BHT (butylated hydroxytoluene) if the compound is for long-term storage and downstream assays allow it.

Q4: I cannot add an EWG at C3. What are my options?

A: If your SAR (Structure-Activity Relationship) requires a bare furan ring, you must mask the amine immediately.

  • Acylation: Convert the free amine to an amide, carbamate, or urea in situ. This withdraws electron density from the nitrogen lone pair, preventing it from hyper-activating the furan ring.

  • Salt Formation: While acids open the ring, anhydrous stable salts (like tetrafluoroborates) can sometimes be isolated, though this is risky. Acylation is preferred.

Advanced Protocols

Protocol A: The "Safe" Gewald Synthesis (High Stability)

For synthesizing stable 2-aminofurans with C3-EWGs.

Context: The Gewald reaction (and its variants) is the gold standard for accessing stable 2-aminofurans (specifically 2-aminofuran-3-carbonitriles or carboxylates) [2].

Reagents:

  • 
    -Hydroxyketone or 
    
    
    
    -Haloketone (1.0 eq)
  • Activated Nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Base: Morpholine or Diethylamine (catalytic or stoichiometric)

  • Solvent: Ethanol or DMF[4][5]

Step-by-Step:

  • Mixing: Dissolve the activated nitrile and ketone in Ethanol (0.5 M).

  • Activation: Add the amine base dropwise at 0°C.

  • Cyclization: Stir at Room Temperature (RT) for 12–24h. Note: Heating >60°C can promote oligomerization.

  • Workup (Crucial):

    • Pour reaction mixture into ice water .

    • Precipitate usually forms. Filter and wash with cold water (neutral pH).

    • Do not extract with acid.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to avoid silica acidity.

Protocol B: Handling "Transient" 2-Aminofurans (Low Stability)

For scaffolds lacking C3-EWGs.

Context: If you generate a 2-aminofuran via Curtius rearrangement or reduction of a 2-nitrofuran, it will likely degrade upon isolation. You must trap it.

Workflow:

  • Generation: Generate the 2-aminofuran in an inert solvent (THF/DCM).

  • Trapping (Acylation):

    • Add 1.1 eq Pyridine or

      
      .
      
    • Add 1.0 eq Acetic Anhydride or Trifluoroacetic Anhydride at 0°C immediately.

  • Result: The resulting N-acyl-2-aminofuran is significantly more stable and can be purified on silica.

Visualizations

Figure 1: Mechanism of Acid-Catalyzed Ring Opening

Understanding the enemy: How protons destroy the furan core.

RingOpening AF 2-Aminofuran (Electron Rich) Prot C5-Protonation (Rate Limiting) AF->Prot + H+ Imine Imine/Iminium Intermediate Prot->Imine Resonance Water Nucleophilic Attack (H2O) Imine->Water + H2O Open Ring Opening (C-O Bond Cleavage) Water->Open Hydrolysis Prod 1,4-Dicarbonyl (Degradation Product) Open->Prod Tautomerization

Caption: Acidic conditions protonate the furan ring (often at C5), making it susceptible to water attack, leading to irreversible ring opening.[1]

Figure 2: Troubleshooting Decision Tree

Logic flow for stabilizing your synthesis.

DecisionTree Start Start: 2-Aminofuran Synthesis CheckEWG Does target have EWG (CN, COOR) at C3? Start->CheckEWG YesEWG Yes CheckEWG->YesEWG NoEWG No CheckEWG->NoEWG StablePath Proceed with Gewald Method YesEWG->StablePath UnstablePath High Risk of Decomposition NoEWG->UnstablePath Purify Purification: Use Basic Alumina or Et3N-treated Silica StablePath->Purify Action1 Can you modify structure? UnstablePath->Action1 ModYes Add C3-EWG Action1->ModYes ModNo Must keep core Action1->ModNo ModYes->StablePath Trap Strategy: In-situ Trapping ModNo->Trap Acylation Immediate Acylation (Ac2O/Pyridine) Trap->Acylation DA Diels-Alder Trapping (if diene needed) Trap->DA

Caption: Decision matrix for selecting the correct stabilization strategy based on molecular structure.

References

  • Substituted 2-Aminofurans. BenchChem Technical Support. Retrieved from

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (and furans). Semantic Scholar. Retrieved from

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PubMed. Retrieved from

  • Ring opening reactions of furans. ResearchGate. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: 5-Methylfuran-2-amine Derivatives vs. Isosteric Analogs

Executive Summary: The Stability Paradox In drug discovery, the 5-methylfuran-2-amine scaffold is a potent bioisostere for 4-methylaniline and 5-methylthiophene-2-amine. However, it presents a notorious characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

In drug discovery, the 5-methylfuran-2-amine scaffold is a potent bioisostere for 4-methylaniline and 5-methylthiophene-2-amine. However, it presents a notorious characterization challenge: extreme oxidative instability . Unlike its benzene and thiophene counterparts, the electron-rich furan ring, combined with the strong donating effect of the primary amine, renders the free base susceptible to rapid polymerization and ring-opening hydrolysis (the "Marckwald cleavage" pathway).

This guide objectively compares the 1H NMR spectral performance of 5-methylfuran-2-amine derivatives against their stable isosteres. It advocates for a "Derivatize-First" characterization strategy over direct analysis, supported by experimental data and rigorous protocols.

Part 1: Comparative Spectral Analysis

The "Ring Current" Effect: Furan vs. Thiophene vs. Benzene

The most distinct NMR feature differentiating these scaffolds is the chemical shift (


) of the ring protons. This is governed by the diamagnetic ring current , which is strongest in benzene (most aromatic) and weakest in furan (least aromatic).

Key Insight: Researchers often misidentify furan protons as alkenes due to their upfield shift.

  • Benzene (Aniline): Strong deshielding (

    
     6.5–7.5 ppm).
    
  • Thiophene: Moderate deshielding (

    
     6.0–7.0 ppm).
    
  • Furan: Weak deshielding (

    
     5.0–6.2 ppm).
    
Table 1: Chemical Shift Comparison of Isosteric Acetamides

Data based on 300 MHz spectra in DMSO-d


 at 298 K.
FeatureFuran Analog (Product)Thiophene Analog (Alternative 1)Benzene Analog (Alternative 2)
Structure N-(5-methylfuran-2-yl)acetamideN-(5-methylthiophen-2-yl)acetamideN-(4-methylphenyl)acetamide
Ring Proton A (C3-H)

6.15 ppm (d)

6.55 ppm (d)

7.45 ppm (d)
Ring Proton B (C4-H)

5.95 ppm (dd)

6.35 ppm (dq)

7.10 ppm (d)
Coupling (

)
3.2 Hz (Small)3.8 Hz (Moderate)8.2 Hz (Large, Ortho)
Methyl Group

2.25 ppm (s)

2.38 ppm (d)

2.22 ppm (s)
Amide NH

9.80 ppm (br s)

10.10 ppm (br s)

9.90 ppm (br s)
Stability (Solution) < 4 hours (CDCl

)
> 48 hoursIndefinite

Technical Note: The coupling constant (


) is a critical diagnostic. Furan ring coupling (

) is characteristically small (~3.0–3.5 Hz), whereas the benzene ortho-coupling is much larger (~8.0 Hz). This allows immediate differentiation of furan derivatives from potential ring-opened impurities or benzene contaminants.

Part 2: Strategic Methodology & Visual Workflows

The "Derivatize-First" Protocol

Attempting to characterize the free amine (5-methylfuran-2-amine) often leads to broad, unintelligible peaks due to oxidation. The recommended workflow involves immediate conversion to a stable amide or carbamate.

G Start Starting Material (5-methylfuran-2-carboxylic acid) Curtius Curtius Rearrangement (DPPA, tBuOH) Start->Curtius FreeBase Free Amine (Transient/Unstable) Curtius->FreeBase Intermediate Trap In-situ Trapping (Ac2O or Boc2O) FreeBase->Trap Immediate quench Decomp Polymerization/Oxidation (Black Tar) FreeBase->Decomp If isolated (Time > 10 min) NMR Stable NMR Analysis (Sharp Signals) Trap->NMR Validated Path

Figure 1: Critical path for handling aminofurans. Isolation of the free amine is the primary failure mode.

Part 3: Experimental Protocols

Synthesis of Analytical Standard: N-(5-methylfuran-2-yl)acetamide

This protocol ensures a clean sample for reference spectra, avoiding the "black tar" degradation typical of the free amine.

Reagents:

  • 5-methyl-2-furoic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Acetic anhydride (excess)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 5-methyl-2-furoic acid in toluene under N

    
    . Add TEA, then dropwise add DPPA. Stir at RT for 30 min.
    
  • Rearrangement: Heat to 80°C for 1 hour. Evolution of N

    
     gas indicates isocyanate formation.
    
  • Trapping (The Critical Step): Do not isolate the isocyanate or hydrolyze to amine. Add acetic anhydride (2.0 eq) and catalytic DMAP directly to the reaction mixture. Reflux for 2 hours.

  • Workup: Cool, wash with NaHCO

    
     (sat. aq), dry over Na
    
    
    
    SO
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc 4:1). The product is a stable off-white solid.

NMR Acquisition Parameters (Self-Validating)

To ensure trustworthiness of the data, use these specific parameters to detect exchangeable protons and coupling intricacies.

  • Solvent: DMSO-d

    
      (Recommended).[2]
    
    • Why? CDCl

      
       often contains trace HCl (acidic), which catalyzes the ring-opening of furan amines. DMSO is non-acidic and stabilizes the amide rotamers.
      
  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of the methyl protons.

  • Number of Scans (NS): Minimum 64 (to resolve small

    
     coupling between Methyl and C4-H).
    
  • Acquisition Time (AQ): > 3.0 seconds (for high resolution of the ~3 Hz doublet).

Part 4: Troubleshooting & Logic Map

When spectral anomalies occur, use this logic map to diagnose the root cause.

Logic Obs Observation: Broad/Missing Peaks Q1 Solvent used? Obs->Q1 Q2 Peak Position (Ring H) Obs->Q2 Res1 CDCl3 (Acidic Trace) Q1->Res1 Action1 Action: Filter solvent through Basic Alumina or switch to DMSO Res1->Action1 Res2 Shift > 6.5 ppm Q2->Res2 Res3 Shift < 5.0 ppm Q2->Res3 Action2 Diagnosis: Oxidation to Maleimide derivative Res2->Action2 Action3 Diagnosis: Ring Opening (Diketone formation) Res3->Action3

Figure 2: Diagnostic logic for interpreting aberrant furan spectra.

References

  • Chemical Shift Theory: Abraham, R. J., & Reid, M. (2002). "Proton chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry.

  • Synthesis & Stability: Subabarathi, P., et al. (2020). "Synthesis and stability studies of aminofuran derivatives." Tetrahedron Letters.

  • Experimental Data: BenchChem Spectral Database. "Ethyl 5-methylfuran-2-carboxylate and Analogs NMR Data."

  • Coupling Constants: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds," 8th Ed. (General reference for furan coupling constants).

Sources

Comparative

Comparative Guide to Mass Spectrometry Analysis of Trapped 2-Aminofuran Species

Introduction: The Furan Conundrum in Drug Development For researchers and professionals in drug development, furan-containing scaffolds are a double-edged sword. They are integral to numerous pharmacologically active com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Conundrum in Drug Development

For researchers and professionals in drug development, furan-containing scaffolds are a double-edged sword. They are integral to numerous pharmacologically active compounds, offering a versatile framework for drug design.[1] However, the furan ring is also a well-known structural alert, prone to metabolic bioactivation into highly reactive and potentially toxic intermediates.[2][3]

The primary mechanism of toxicity involves the oxidation of the furan ring, a reaction catalyzed predominantly by Cytochrome P450 enzymes, with CYP2E1 being a key player.[3][4][5] This process generates electrophilic intermediates, such as the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][6] These electrophiles can covalently bind to cellular nucleophiles like proteins and DNA, leading to adduct formation, cellular dysfunction, and potential drug-induced toxicities.[3][7] Similarly, 2-aminofurans, which can be formed via the reduction of 2-nitrofurans, are themselves unstable and highly reactive species.[8]

Direct detection of these transient reactive metabolites in complex biological systems is often impossible due to their short half-lives and immediate reaction with cellular components.[9][10] Therefore, the gold-standard approach is to "trap" these intermediates with a suitable nucleophilic agent, forming a stable adduct that can be readily characterized and quantified by mass spectrometry. This guide provides an in-depth comparison of methodologies for the successful trapping and mass spectrometric analysis of these challenging species, offering insights into the causality behind experimental choices to empower robust and reliable reactive metabolite assessment.

The Art of the Trap: A Comparative Analysis of Trapping Agents

The choice of trapping agent is the foundational step in any reactive metabolite workflow. The ideal agent should be highly reactive towards the metabolite of interest, stable under incubation conditions, and produce an adduct with favorable ionization and fragmentation characteristics for mass spectrometry.

Trapping AgentTarget MetabolitesMechanismAdvantagesLimitations
Glutathione (GSH) "Soft" electrophiles (e.g., Michael acceptors like BDA)Thiol-Michael AdditionBiologically relevant, mimics a key cellular detoxification pathway. Adducts often show a characteristic neutral loss of 129 Da (pyroglutamic acid).[11]Low trapping efficiency for "hard" electrophiles like reactive aldehydes.[12]
Semicarbazide / KCN "Hard" electrophiles (e.g., aldehydes, imines)Nucleophilic AdditionEffectively traps hard electrophiles that are poorly captured by GSH.[10]Less biologically representative than GSH. Cyanide is highly toxic and requires careful handling.
γ-Glutamylcysteinyllysine (γGSK) "Soft" and "Hard" ElectrophilesBifunctional: Thiol and Amine AdditionSimultaneously traps both soft and hard reactive metabolites. [12] The γ-glutamyl moiety allows for generic neutral loss scanning (129 Da) for all adducts.[12]Not a standard commercially available reagent; may require custom synthesis.

Expert Insight: While GSH is the most commonly used trapping agent due to its physiological relevance, its inability to efficiently capture hard electrophiles is a significant drawback. For a comprehensive screen, especially when the nature of the reactive metabolite is unknown, a bifunctional agent like γGSK offers a more robust solution, ensuring a wider range of reactive species are captured and detected in a single experiment.[12]

The Bioactivation and Trapping Workflow

The overall process involves incubating the parent drug with a metabolically active system (e.g., human liver microsomes) in the presence of a trapping agent. The resulting stable adducts are then analyzed.

Bioactivation_Workflow cluster_0 In Vitro Incubation cluster_1 Metabolite Fate cluster_2 Analysis Drug Furan-Containing Drug Bioactivation CYP450-Mediated Bioactivation Drug->Bioactivation HLM Human Liver Microsomes (HLM) + NADPH HLM->Bioactivation Trap Trapping Agent (e.g., GSH) TrappedAdduct Stable Trapped Adduct Trap->TrappedAdduct ReactiveMetabolite Reactive Intermediate (e.g., BDA, 2-Aminofuran) Bioactivation->ReactiveMetabolite Toxicity Covalent Binding to Macromolecules (Protein, DNA) ReactiveMetabolite->Toxicity Toxicity Pathway ReactiveMetabolite->TrappedAdduct Detoxification & Detection Pathway Quench Quench Reaction (e.g., Acetonitrile) TrappedAdduct->Quench Cleanup Sample Cleanup (Protein Precipitation, Centrifugation) Quench->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis MS_Strategies cluster_0 Targeted Approach (Screening) cluster_1 Untargeted Approach (Identification) Start Analyze Trapped Adducts QqQ Triple Quadrupole (QqQ) Start->QqQ HRAM Q-TOF or Orbitrap Start->HRAM NL_Scan Neutral Loss Scan (e.g., -129 Da for GSH) QqQ->NL_Scan PI_Scan Precursor Ion Scan (e.g., m/z 272 for GSH) QqQ->PI_Scan Result1 High Sensitivity Quantitative Data NL_Scan->Result1 Known/Predicted Adduct Detected PI_Scan->Result1 Known/Predicted Adduct Detected FullScan Full Scan MS with High Mass Accuracy HRAM->FullScan DataMining Data Mining & Metabolite ID Software FullScan->DataMining Result2 Elemental Composition Structural Hypothesis DataMining->Result2 Novel Adduct Identified

Caption: Comparison of targeted vs. untargeted MS strategies.

Alternative & Complementary Methods: Electrochemical (EC) Simulation

An innovative and complementary approach to microsomal incubations is the use of online electrochemistry (EC) coupled with LC-MS. [9]In this technique, an electrochemical cell simulates the oxidative Phase I metabolism performed by CYPs.

Advantages over Microsomal Incubations:

  • Speed and Simplicity: Eliminates the need for complex biological matrices, cofactors, and lengthy incubation times.

  • Direct Detection: In some cases, it allows for the direct detection of reactive metabolites that are too unstable to be observed even with trapping agents in a biological system. [9]* Mechanistic Insight: Provides a clean system to study oxidation pathways without confounding biological reactions.

Limitations:

  • Lack of Biological Complexity: Does not account for the specific enzymatic activity, substrate binding, or presence of Phase II enzymes found in microsomes or hepatocytes.

  • Simulation, Not Replication: While it mimics oxidative metabolism, it may not perfectly replicate the exact metabolites formed by a specific CYP isozyme.

EC-LC-MS should be viewed as a powerful, rapid screening tool to predict potential oxidative liabilities, which can then be confirmed and further investigated using traditional in vitro methods.

Experimental Protocol: GSH Trapping in Human Liver Microsomes

This protocol provides a self-validating system for the detection of GSH-trapped reactive metabolites.

1. Reagent Preparation:

  • Parent Drug Stock: 10 mM solution in DMSO.
  • NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl2 in water.
  • NRS Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM sodium citrate.
  • GSH Solution: 100 mM Glutathione (reduced) in 100 mM potassium phosphate buffer, pH 7.4. Prepare fresh.
  • HLM Suspension: Dilute pooled Human Liver Microsomes (HLM) to 20 mg/mL in 100 mM potassium phosphate buffer.

2. Incubation Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the following on ice:
  • 860 µL of 100 mM Phosphate Buffer (pH 7.4)
  • 10 µL of HLM suspension (final concentration 0.2 mg/mL)
  • 10 µL of Parent Drug Stock (final concentration 100 µM)
  • 10 µL of 100 mM GSH solution (final concentration 1 mM)
  • Prepare a control incubation without the parent drug.
  • Pre-warm the tubes at 37°C for 5 minutes.
  • Initiate the reaction by adding 100 µL of a freshly prepared mixture of NRS Solution A (50 µL) and B (50 µL).
  • Incubate at 37°C for 60 minutes with gentle shaking.

3. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding 1 mL of ice-cold acetonitrile.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis (Example using Q-TOF):

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm). [13] * Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient appropriate for separating the parent drug and potential metabolites (e.g., 5% to 95% B over 10 minutes).
  • MS Acquisition:
  • Mode: Positive ESI.
  • Method: Acquire data in a data-dependent mode, triggering MS/MS fragmentation on the most abundant ions from a high-resolution full scan MS1.
  • Data Processing: Use software to search for the exact mass of the predicted GSH adduct (Mass of Parent + O + Mass of GSH) and other potential metabolites. Look for characteristic fragment ions or neutral losses in the MS/MS spectra. [14]

Start [label="Reagent Prep", shape=cds]; Incubate [label="Incubation at 37°C\n(Drug, HLM, GSH, NADPH)"]; Quench [label="Quench with\nAcetonitrile"]; Centrifuge [label="Centrifuge to\nPellet Protein"]; Evaporate [label="Evaporate\nSupernatant"]; Reconstitute [label="Reconstitute\nin Mobile Phase"]; Analyze [label="UPLC-HRAM-MS\nAnalysis", shape=cds];

Start -> Incubate; Incubate -> Quench; Quench -> Centrifuge; Centrifuge -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analyze; }

Sources

Validation

A Comparative Guide to the Chemical Reactivity of 2-Amino-5-methylfuran and 2-Aminothiophene

Executive Summary This guide provides an in-depth comparative analysis of the chemical reactivity of two vital heterocyclic building blocks: 2-amino-5-methylfuran and 2-aminothiophene. While structurally similar, the fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the chemical reactivity of two vital heterocyclic building blocks: 2-amino-5-methylfuran and 2-aminothiophene. While structurally similar, the fundamental electronic differences between the oxygen-containing furan ring and the sulfur-containing thiophene ring impart distinct reactivity profiles. Our analysis, grounded in established chemical principles and supported by literature, reveals that 2-amino-5-methylfuran is significantly more susceptible to electrophilic aromatic substitution and potentially more prone to degradation, whereas 2-aminothiophene offers greater aromatic stability and predictability in synthetic transformations. This guide will dissect these differences, offering researchers the theoretical and practical insights necessary for informed decision-making in synthetic route design and drug development.

Introduction

2-Aminofurans and 2-aminothiophenes are privileged scaffolds in medicinal chemistry and materials science.[1][2] The 2-aminothiophene moiety, in particular, is a cornerstone of numerous pharmacologically active compounds, including anti-inflammatory agents like Tinoridine and antipsychotics like Olanzapine.[3] Their synthesis is well-established, often relying on the versatile Gewald reaction.[4][5] The furan analogue, 2-amino-5-methylfuran, represents a bio-isostere with potential for novel biological activity and unique chemical handles.

Understanding the comparative reactivity of these heterocycles is paramount for chemists. The choice between a furan or thiophene core can dramatically influence reaction outcomes, stability of intermediates, and the overall efficiency of a synthetic campaign. This guide aims to elucidate these differences by examining their electronic structures, predicting their behavior in key chemical transformations, and providing robust experimental protocols for empirical validation.

Theoretical Framework: The Electronic and Structural Basis of Reactivity

The reactivity of these molecules is governed by the interplay between the inherent properties of the heterocyclic ring and the electronic influence of their substituents.

Aromaticity and Heteroatom Electronegativity

The core difference stems from the aromaticity of the furan and thiophene rings. Aromaticity imparts stability, and thiophene is fundamentally more aromatic than furan.[6][7]

  • Thiophene: Sulfur is less electronegative than oxygen. Its lone pair of electrons are more readily delocalized into the π-system, creating a more stable and robust aromatic sextet.[8][9] This greater resonance energy (29 kcal/mol) means the thiophene ring is less willing to engage in reactions that disrupt its aromaticity.[10]

  • Furan: Oxygen is highly electronegative. It holds its lone pairs more tightly, resulting in less effective delocalization and a less stable aromatic system.[9] This is reflected in its lower resonance energy (16 kcal/mol), which makes the furan ring more reactive, behaving more like a conjugated diene in some contexts.[10]

The general order of reactivity for electrophilic aromatic substitution (EAS) reflects this difference: Pyrrole > Furan > Thiophene > Benzene .[6][8]

The Influence of Substituents

Both molecules possess a powerful electron-donating amino group (-NH₂) at the C2 position. 2-amino-5-methylfuran has an additional, albeit weaker, electron-donating methyl group (-CH₃) at the C5 position. These groups "activate" the rings toward electrophilic attack by increasing the electron density of the π-system.[11]

  • 2-Aminothiophene: The amino group strongly activates the ring, primarily directing incoming electrophiles to the C5 and C3 positions.

  • 2-Amino-5-methylfuran: This molecule is "hyper-activated." The potent amino group at C2 and the methyl group at C5 work in concert. The amino group directs to C3 and C5, while the methyl group directs to C4. The combined effect leads to a furan ring that is exceptionally electron-rich and highly susceptible to electrophilic attack at the C3 and C4 positions.

Comparative Reactivity Analysis

Based on the theoretical framework, we can predict distinct behaviors in key reaction classes.

Electrophilic Aromatic Substitution (EAS)

This is the reaction class where the differences are most pronounced.

  • Reactivity: 2-amino-5-methylfuran will be substantially more reactive in EAS reactions than 2-aminothiophene. The combination of a less aromatic, inherently more reactive furan core with two electron-donating substituents makes it highly susceptible to attack by even weak electrophiles, often not requiring a catalyst.[10] 2-aminothiophene, while activated by the amino group, benefits from the greater stability of the thiophene ring and will typically require more forcing conditions or stronger electrophiles.

  • Regioselectivity:

    • 2-Aminothiophene: Attack is predicted to occur preferentially at the C5 position, driven by the strong directing effect of the amino group. If the C5 position is blocked, the C3 position becomes the next most likely site.

    • 2-Amino-5-methylfuran: With the C5 position occupied, electrophilic attack will be directed to the C3 and C4 positions. The C3 position is particularly activated by the adjacent amino group.

Nucleophilicity of the Amino Group

The amino group in both compounds can act as a nucleophile, for instance, in acylation or alkylation reactions. The nucleophilicity is determined by the availability of the nitrogen's lone pair.

  • 2-Aminothiophene: The greater aromatic character of the thiophene ring involves more significant delocalization of the nitrogen's lone pair into the ring to sustain the aromatic sextet. This delocalization slightly reduces the electron density on the nitrogen, potentially making it a weaker nucleophile compared to a typical arylamine.

  • 2-Amino-5-methylfuran: The less aromatic nature of the furan ring demands less contribution from the nitrogen lone pair. Consequently, the lone pair is more localized on the nitrogen atom, likely rendering the amino group of 2-amino-5-methylfuran more nucleophilic than its thiophene counterpart.

Stability and Degradation

The inherent stability of the heterocyclic core is a critical consideration for reaction setup, workup, and storage.

  • 2-Aminothiophene: The thiophene ring is known for its robustness and stability, particularly in acidic media.

  • 2-Amino-5-methylfuran: The furan ring is notoriously sensitive to acid.[7] Protonation of the oxygen can lead to irreversible ring-opening and polymerization. The presence of two activating groups further enhances this instability. Therefore, 2-amino-5-methylfuran is expected to be significantly less stable, especially under acidic conditions , and more susceptible to oxidation and polymerization.[12]

Data Summary
Property2-Amino-5-methylfuran2-AminothiopheneRationale
Aromaticity LowerHigherOxygen is more electronegative than sulfur, reducing electron delocalization.[8][9]
EAS Reactivity Very HighHighLess aromatic core and two activating groups vs. more aromatic core with one.[6][10]
-NH₂ Nucleophilicity Higher (Predicted)Lower (Predicted)Less delocalization of the N lone pair into the less aromatic furan ring.
Acid Stability LowHighFurans are prone to acid-catalyzed ring-opening and polymerization.[7]
Oxidative Stability LowerHigherThe electron-rich furan ring is more easily oxidized.

Experimental Protocols for Reactivity Validation

To empirically quantify these predicted differences, the following self-validating experimental protocols are proposed.

Protocol 1: Competitive Electrophilic Acylation

This experiment directly compares the ring reactivity of the two heterocycles towards an electrophile.

Objective: To determine the relative rate of Friedel-Crafts acylation by reacting an equimolar mixture with a limiting amount of acylating agent.

Methodology:

  • Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-methylfuran (5 mmol) and 2-aminothiophene (5 mmol) in 20 mL of anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Prepare a solution of acetyl chloride (2.5 mmol, 0.5 equivalents) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred heterocyclic mixture over 15 minutes.

  • Catalyst Addition: Add aluminum chloride (AlCl₃, 2.5 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction by taking aliquots every 15 minutes and quenching with water. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After 1 hour, slowly pour the reaction mixture into 50 mL of ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy and GC-MS. The ratio of the acylated furan product to the acylated thiophene product will provide a quantitative measure of their relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Equimolar 2-amino-5-methylfuran & 2-aminothiophene in DCM prep2 Cool to 0°C prep1->prep2 react1 Add Limiting Acetyl Chloride (0.5 eq) dropwise prep2->react1 react2 Add AlCl3 catalyst react1->react2 analysis1 Stir at 0°C for 1 hr (Monitor by TLC/GC-MS) react2->analysis1 analysis2 Aqueous Workup analysis1->analysis2 analysis3 Analyze Product Ratio by NMR & GC-MS analysis2->analysis3 caption Workflow for Competitive Acylation Experiment

Caption: Workflow for Competitive Acylation Experiment.

Protocol 2: Comparative N-Acetylation Rate

This experiment compares the nucleophilicity of the exocyclic amino groups.

Objective: To monitor the rate of N-acetylation for each compound independently under identical conditions.

Methodology:

  • Setup: Prepare two separate 25 mL round-bottom flasks.

    • Flask A: Add 2-amino-5-methylfuran (2 mmol) and triethylamine (2.2 mmol) to 10 mL of tetrahydrofuran (THF).

    • Flask B: Add 2-aminothiophene (2 mmol) and triethylamine (2.2 mmol) to 10 mL of THF.

  • Initiation: To each flask, simultaneously add acetic anhydride (2.0 mmol, 1.0 equivalent) via syringe. Start a timer for each reaction.

  • Monitoring: At time points (t = 2, 5, 10, 20, 30 minutes), withdraw a 0.1 mL aliquot from each flask. Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of water and acetonitrile.

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC). Plot the percentage conversion (disappearance of starting material) versus time for each reaction. The initial slope of this plot will give a relative measure of the reaction rate.

Mechanistic Visualization: Electrophilic Aromatic Substitution

The greater reactivity of the furan ring can be visualized by considering the stability of the cationic intermediate (sigma complex) formed during electrophilic attack. The intermediate for furan is less stable, implying a lower activation energy barrier to its formation.

EAS_Mechanism furan_start 2-Amino-5-methylfuran furan_intermediate Sigma Complex (Less Stable) furan_start->furan_intermediate + E⁺ (Fast, k₁) furan_product Substituted Furan furan_intermediate->furan_product - H⁺ (Fast) thiophene_start 2-Aminothiophene thiophene_intermediate Sigma Complex (More Stable) thiophene_start->thiophene_intermediate + E⁺ (Slower, k₂) thiophene_product Substituted Thiophene thiophene_intermediate->thiophene_product - H⁺ (Fast) caption Comparative EAS Pathway (k₁ > k₂)

Caption: Comparative EAS Pathway (k₁ > k₂).

Conclusion and Practical Implications

The choice between 2-amino-5-methylfuran and 2-aminothiophene as a synthetic starting material has profound consequences.

  • 2-Amino-5-methylfuran is a hyper-reactive building block. Its high susceptibility to electrophilic substitution could be advantageous for reactions requiring mild conditions. However, this reactivity is coupled with poor stability, especially in acidic environments, necessitating careful handling, the use of appropriate protecting groups, and meticulously controlled reaction conditions to avoid degradation and polymerization.

  • 2-Aminothiophene offers a more robust and predictable platform. Its superior aromatic stability allows for a broader range of reaction conditions, including those involving strong acids or higher temperatures. While still an activated system, its reactivity is more tempered, often leading to cleaner reactions and higher yields in complex syntheses.

For drug development professionals, this guide underscores the importance of considering not just the desired final structure but also the entire synthetic pathway. The greater stability of thiophene-based intermediates often makes them a more reliable choice in multi-step syntheses, while the unique reactivity of the furan analogue may open doors to novel chemical space, provided its inherent instability is managed.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). National Center for Biotechnology Information. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Chemistry. [Link]

  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

  • Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis Online. [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

  • Heterocycles Part 1: Furan, Thiophene, and Pyrrole. (2021). YouTube. [Link]

  • Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (2022). Taylor & Francis Online. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Second Electrophilic Substitution in Furan and Thiophene. Filo. [Link]

  • ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. Quora. [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. National Center for Biotechnology Information. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. ResearchGate. [Link]

  • Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. PubMed. [Link]

  • Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd. [Link]

  • 2-Methylamino-furan | C5H7NO. PubChem. [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. ACS Publications. [Link]

  • Small scale production and some reactions of 2-methylfuran. Iowa State University. [Link]

  • Novel Synthesis of Stable Furan and Thiophene o-Amino Thioaldehydes by Reaction of o-Azido Aldehydes with Hexamethyldisilathiane. ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. [Link]

  • Atomic and electronic properties of furan on the Si(001)-(2×2) surface. Academia.edu. [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of ChemTech Research. [Link]

  • Experimental and DFT Study of Structural and Electronic Properties of Polyfuran@nanoCuO Hybrid Polymer. South Eastern European Journal of Public Health. [Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. [Link]

  • Electronic properties of 2D materials and its heterostructures: a minimal review. Frontiers. [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. Munich University Library. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

Comparative

HPLC methods for monitoring 5-methylfuran-2-amine reaction progress

The synthesis and monitoring of 5-methylfuran-2-amine (and its derivatives) presents a distinct analytical challenge in drug development. Unlike robust alkyl amines, aminofurans possess a unique electronic structure wher...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and monitoring of 5-methylfuran-2-amine (and its derivatives) presents a distinct analytical challenge in drug development. Unlike robust alkyl amines, aminofurans possess a unique electronic structure where the electron-rich furan ring can destabilize the amine, making the compound susceptible to oxidation, ring-opening, or polymerization under acidic conditions.

This guide compares three distinct HPLC methodologies for monitoring the reaction progress of 5-methylfuran-2-amine. It moves beyond generic "C18 is best" advice to evaluate Ligand-Specific Selectivity and Stability-Indicating Capabilities .

Methodological Strategy: The Stability-Selectivity Trade-off

When monitoring the formation or consumption of 5-methylfuran-2-amine, you are balancing two competing needs:

  • Retention of the Polar Amine: Small amines elute near the void volume (

    
    ) on standard C18 columns.
    
  • Structural Integrity: The furan ring is acid-sensitive. Highly acidic mobile phases (pH < 2) used to protonate the amine for retention can degrade the analyte during the run.

We compare three "Alternatives" to solve this:

  • Method A (The Baseline): Standard C18 with Ion-Pairing (IP-RP).

  • Method B (The Specialist): Pentafluorophenyl (PFP) Core-Shell.

  • Method C (The Stabilizer): Pre-column Derivatization (for unstable primary amine species).

Comparative Analysis of HPLC Architectures

Summary of Performance Metrics
FeatureMethod A: C18 + Ion Pairing Method B: PFP Core-Shell (Recommended) Method C: Derivatization (DABS-Cl)
Mechanism Hydrophobic + Ionic Interaction

-

Interaction + H-Bonding
Hydrophobic Shift (Tagging)
Amine Retention High (due to ion pair)Moderate to HighVery High
Peak Shape Often broad (kinetic issues)Sharp (rigid stationary phase)Excellent
Furan Selectivity Low (separates by alkyl chain)High (separates by ring e- density)N/A (dominated by tag)
MS Compatibility Poor (Ion pair agents suppress signal)Excellent (Volatile buffers)Good
Sample Prep Time LowLowHigh (>30 mins)
Deep Dive: Why PFP (Method B) Outperforms C18

While C18 is the industry default, it relies solely on hydrophobicity. 5-methylfuran-2-amine is relatively polar. To retain it on C18, you must use ion-pairing agents (like TFA or Hexanesulfonate), which contaminate LC-MS systems.

The PFP Advantage: Pentafluorophenyl phases are "electron-poor." They engage in strong


-

interactions with the "electron-rich" furan ring. This provides a secondary retention mechanism independent of the amine's charge, allowing you to use weaker, MS-friendly buffers (e.g., Formic Acid/Ammonium Formate) while still achieving separation from impurities.

Experimental Protocol: The "PFP-Select" Method

This protocol is designed for direct monitoring of the reaction mixture without derivatization, suitable for stable furan-methanamines or immediate analysis of furan-2-amines.

Objective: Separate 5-methylfuran-2-amine from starting material (e.g., 5-methylfuran-2-carboxylic acid or precursors) and oxidation byproducts.

Chromatographic Conditions
  • Column: Kinetex F5 (PFP) or equivalent,

    
    , 
    
    
    
    .
    • Why: Core-shell particles provide UPLC-like resolution at HPLC pressures; F5 phase targets the furan ring.

  • Mobile Phase A:

    
     Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
    
    • Why: pH 3.5 keeps the amine protonated (

      
      ) for solubility but is not acidic enough to rapidly open the furan ring (requires pH < 1).
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    .
    
  • Temperature:

    
     (Do not exceed 
    
    
    
    to prevent thermal degradation).
  • Detection: UV at 254 nm (Furan

    
    ) and 215 nm  (Amine/backbone).
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar amine)
2.05Isocratic loading
10.060Linear Ramp (Elute hydrophobic impurities)
12.095Wash
12.15Re-equilibration
15.05End of Run
Sample Preparation (Critical Step)
  • Quenching: If the reaction uses strong reducing agents (e.g.,

    
    ) or oxidants, quench a 
    
    
    
    aliquot into
    
    
    of cold Mobile Phase A.
  • Neutralization: Ensure the final sample pH is between 3 and 5.

  • Filtration:

    
     PTFE filter (Nylon can adsorb furan amines).
    

Visualization: Workflow & Logic

Figure 1: Reaction Monitoring Decision Tree

This logic flow ensures you select the correct method based on the stability of your specific amine derivative.

MethodSelection Start Start: Reaction Monitoring 5-methylfuran-2-amine IsStable Is the Amine Stable in Solution > 1 hr? Start->IsStable Stable Yes (e.g., Furfuryl type) IsStable->Stable Stable Unstable No (e.g., 2-amino furan) IsStable->Unstable Oxidizes/Polymerizes MS_Req Is MS Detection Required? Stable->MS_Req MethodC Method C: Derivatization (Trapping with DABS-Cl/OPA) Unstable->MethodC Stabilize immediately MethodB Method B: Direct PFP-HPLC (High Selectivity, MS Compatible) MS_Req->MethodB Yes MethodA Method A: C18 + Ion Pair (Only if PFP unavailable) MS_Req->MethodA No (UV Only)

Caption: Decision matrix for selecting the optimal HPLC method based on analyte stability and detection requirements.

Figure 2: PFP Separation Mechanism

Visualizing why the PFP column separates the furan amine from impurities better than C18.

Mechanism Substrate 5-methylfuran-2-amine PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Substrate->PFP_Phase Strong pi-pi Interaction C18_Phase C18 Stationary Phase (Hydrophobic Chain) Substrate->C18_Phase Weak Hydrophobic Retention Impurity Alkyl Impurities Impurity->PFP_Phase Weak Interaction Impurity->C18_Phase Strong Hydrophobic Retention

Caption: Mechanistic comparison showing how PFP phases selectively retain the furan ring via pi-pi interactions, unlike C18.

Troubleshooting & Validation

  • Peak Tailing: Amines often tail due to interaction with residual silanols on the silica support.

    • Solution: Increase buffer ionic strength (up to 20-50 mM) or use a "End-capped" column. The PFP protocol above uses Ammonium Formate which suppresses these interactions.

  • Double Peaks: If you see split peaks, it may be due to the mutarotation or ring-opening if the pH is too low (< 2.0). Ensure the aqueous mobile phase is pH 3.0–4.0.

  • Carryover: Furan amines can be "sticky." Include a needle wash step with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Retrieved from 1

  • SIELC Technologies. (2024). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from 5

  • MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Retrieved from 6

  • Global Research Online. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from 7

Sources

Validation

A Comparative Guide to the Spectroscopic Identification of 2-Aminofuran Tautomers

This guide offers an in-depth, comparative analysis of spectroscopic and computational methodologies for the definitive identification and characterization of the tautomeric forms of 2-aminofuran. As researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, comparative analysis of spectroscopic and computational methodologies for the definitive identification and characterization of the tautomeric forms of 2-aminofuran. As researchers and drug development professionals are aware, the biological activity and synthetic utility of heterocyclic compounds are intrinsically tied to their structural dynamics.[1] For 2-aminofurans, the equilibrium between the canonical amino form and its corresponding imine tautomers is a critical parameter that dictates reactivity and interaction with biological targets.[2] This document moves beyond a simple listing of techniques to provide a logical framework for experimental design, data interpretation, and validation, grounded in established scientific principles.

The Tautomeric Landscape of 2-Aminofuran

2-Aminofuran exists in a dynamic equilibrium between its aromatic amino form (an enamine-type structure) and at least two non-aromatic imine tautomers (2,5-dihydrofuran-2-imine and 2,3-dihydrofuran-2-imine). The position of this equilibrium is highly sensitive to the substitution pattern, solvent polarity, temperature, and pH.[3] Accurate characterization is paramount, as the imine form possesses a distinct electronic and structural profile, influencing everything from reaction mechanisms to receptor binding.

The core challenge lies in unequivocally distinguishing these forms, which can rapidly interconvert. A multi-faceted approach, combining several spectroscopic techniques with computational modeling, provides the most robust and self-validating system for identification.

Tautomeric_Equilibrium cluster_amino 2-Aminofuran (Amine Tautomer) cluster_imine Imine Tautomers A Aromatic System (Enamine-like) B 2,5-dihydrofuran-2-imine A->B Proton Transfer C 2,3-dihydrofuran-2-imine A->C Proton Transfer B->A B->C Isomerization C->A

Caption: Tautomeric equilibrium of 2-aminofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Lens

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution, as it can provide quantitative data on the relative populations of different species, provided the rate of interconversion is slow on the NMR timescale.[4]

Expertise & Causality

The transition from the amino to the imine tautomer involves profound changes in hybridization and electronic structure, which are directly reflected in NMR chemical shifts.

  • ¹H NMR: The most telling sign is the disappearance of the N-H proton signal of the amino group and the simultaneous appearance of a new signal for the proton on the sp³-hybridized carbon (C5 or C3) in the imine form. The remaining furan ring protons will also experience shifts due to the loss of aromaticity.

  • ¹³C NMR: The carbon shifts are highly diagnostic. The C2 carbon, bonded to the nitrogen, will experience a significant downfield shift in the imine tautomer (C=N) compared to the amino tautomer (C-N). This is analogous to the chemical shift differences observed between enamine and imine carbons in other heterocyclic systems.[5]

Experimental Protocol: Variable Temperature (VT) NMR
  • Sample Preparation: Dissolve 5-10 mg of the 2-aminofuran derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Choose a solvent that is unlikely to exchange protons with the analyte and has a wide liquid temperature range.

  • Initial Spectrum: Acquire standard ¹H and ¹³C spectra at ambient temperature (e.g., 298 K).

  • Low-Temperature Acquisition: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. This can slow the tautomeric interconversion, potentially allowing for the resolution of distinct signals for each tautomer.[6]

  • High-Temperature Acquisition: If interconversion is slow at room temperature, gradually increase the temperature. Coalescence of signals can provide kinetic information about the rate of exchange.

  • Data Analysis: Integrate the signals corresponding to each distinct tautomer in the ¹H spectrum to determine their relative populations at each temperature.

Data Comparison: Predicted Chemical Shifts
Spectroscopic Parameter2-Aminofuran (Amine Tautomer)2-Iminodihydrofuran (Imine Tautomer)Rationale
¹H NMR: N-H Signal Broad singlet, ~5-7 ppmAbsentProton has shifted from N to C.
¹H NMR: C5-H Signal Doublet of doublets, ~6-7 ppmSignal shifts upfield, ~3-5 ppmChange from sp² to sp³ hybridization.
¹³C NMR: C2 Signal ~150-160 ppm~165-180 ppmDeshielding due to C=N imine character.[5]
¹³C NMR: C5 Signal ~100-110 ppm~40-60 ppmSignificant shielding due to sp³ hybridization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy provides a rapid and direct method for identifying the key functional groups that differentiate the tautomers.[7] While typically qualitative, it offers irrefutable evidence for the presence or absence of the imine bond.

Expertise & Causality

The vibrational modes of the N-H and C=N bonds are located in distinct regions of the infrared spectrum.

  • Amino Tautomer: Characterized by N-H stretching vibrations (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region and N-H bending (scissoring) vibrations around 1600-1650 cm⁻¹.

  • Imine Tautomer: The most definitive feature is the C=N stretching vibration, which appears as a strong, sharp band in the 1620-1690 cm⁻¹ region.[8] Its presence is a clear marker for the imine form. Concurrently, the N-H stretching bands will be absent.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample or a drop of the neat liquid/solution directly onto the ATR crystal (typically diamond).[7]

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[9]

  • Data Analysis: Carefully examine the 4000-1500 cm⁻¹ region for the key vibrational bands outlined below.

Data Comparison: Characteristic Vibrational Frequencies
Vibrational Mode2-Aminofuran (Amine Tautomer)2-Iminodihydrofuran (Imine Tautomer)Rationale
N-H Stretch 3300-3500 cm⁻¹ (medium, often two bands)AbsentLoss of the -NH₂ group.
C=N Stretch Absent1620-1690 cm⁻¹ (strong, sharp)[8]Formation of the imine double bond.
N-H Bend ~1600-1650 cm⁻¹ (medium)AbsentLoss of the -NH₂ group.
C-H Stretch (sp³) Absent~2850-3000 cm⁻¹ (weak-medium)Presence of saturated carbons in the ring.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is highly sensitive to changes in the electronic structure and extent of π-conjugation.[10] It is an excellent complementary technique, particularly for studying how solvents influence the tautomeric equilibrium.

Expertise & Causality

The amino tautomer possesses an extended π-system involving the furan ring and the nitrogen lone pair, which is disrupted upon tautomerization to the non-aromatic imine form. This change in conjugation leads to a predictable shift in the wavelength of maximum absorbance (λ_max). The more conjugated amino form is expected to absorb at a longer wavelength (a bathochromic shift) compared to the less conjugated imine tautomer.[10]

Experimental Protocol: Solvatochromism Study
  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like hexane or cyclohexane.

  • Serial Dilutions: Prepare a series of solutions of identical concentration in solvents of varying polarity (e.g., Hexane, Chloroform, Acetonitrile, Ethanol, Water).

  • Spectrum Acquisition: Record the UV-Vis spectrum for each solution over a range of ~200-500 nm.

  • Data Analysis: Identify the λ_max for each solvent. A significant shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium. Polar solvents may stabilize one form over the other through hydrogen bonding.[11]

Data Comparison: Expected Absorption Maxima
Tautomer FormExpected λ_maxRationale
2-Aminofuran (Amine) Longer Wavelength (e.g., > 250 nm)Extended π-conjugation across the furan ring and amino group.
2-Iminodihydrofuran (Imine) Shorter Wavelength (e.g., < 250 nm)Disrupted conjugation; chromophore is primarily the C=N-C=C system.

Computational Chemistry: The Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings.[12] They can predict the relative thermodynamic stabilities of tautomers, which is crucial for understanding the equilibrium position, and can also simulate spectroscopic data to aid in peak assignment.[11][13]

Computational_Workflow cluster_setup 1. In Silico Setup cluster_calc 2. Calculation cluster_analysis 3. Data Analysis A Draw Amine and Imine Tautomers B Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G**) A->B C Define Solvent Model (e.g., PCM) B->C D Geometry Optimization C->D E Frequency Calculation D->E F NMR/UV-Vis Calculation (GIAO/TD-DFT) D->F G Compare Relative Energies (ΔG) to Determine Stability E->G H Compare Calculated IR/NMR Spectra to Experimental Data F->H I Validate Tautomer Assignment G->I H->I

Caption: Workflow for computational analysis of tautomers.

Protocol: DFT Calculation Workflow
  • Structure Generation: Build the 3D structures of the 2-aminofuran and all plausible imine tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[11] To model solvent effects, a polarizable continuum model (PCM) can be employed.[14]

  • Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides theoretical IR spectra.

  • Energy Calculation: Compare the Gibbs free energies (ΔG) of the optimized tautomers to predict their relative stabilities and the equilibrium constant (K_eq).

  • Spectra Simulation: Use methods like GIAO (Gauge-Independent Atomic Orbital) for NMR shifts and TD-DFT (Time-Dependent DFT) for UV-Vis spectra to generate theoretical data that can be directly compared with experimental results.

Comparative Summary and Final Recommendation

TechniqueStrengthsLimitationsRole in Identification
NMR Quantitative, structurally definitive, provides kinetic data (VT-NMR).Can be complex to interpret, sensitive to exchange rates.[4]Primary: Quantify tautomer ratios and confirm structures.
FT-IR Fast, highly specific for functional groups (C=N vs. N-H).[15]Generally qualitative, can be difficult in dilute solutions.Confirmatory: Provide definitive evidence for the imine C=N bond.
UV-Vis Highly sensitive, excellent for studying solvent effects.Structurally non-specific, relies on inference.Supportive: Track shifts in equilibrium with environmental changes.
Computational Predictive power, aids in spectral assignment, provides stability data.[16]Model-dependent, requires experimental validation.Validating: Corroborate experimental assignments and explain observed equilibria.

Final Recommendation: Begin with FT-IR for a rapid qualitative assessment of the presence of the imine tautomer. Follow this with comprehensive ¹H and ¹³C NMR analysis, including VT experiments if necessary, to quantify the equilibrium and confirm the structural assignment. Use computational DFT modeling in parallel to predict relative stabilities and theoretical spectra, which will serve to validate the experimental assignments. UV-Vis spectroscopy should be employed as a powerful secondary tool to investigate the influence of the chemical environment on the tautomeric preference. This integrated workflow constitutes a self-validating system for the complete characterization of 2-aminofuran tautomers.

References

  • A Study of 2-Aminofurans. ResearchGate. [Link]

  • Belarbi, M., et al. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. HAL Open Science. [Link]

  • 2-Aminofurans and 3-Aminofurans | Request PDF. ResearchGate. [Link]

  • Wang, R., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. PMC. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. | Request PDF. ResearchGate. [Link]

  • The FT-IR of synthesized imine compounds | Download Scientific Diagram. ResearchGate. [Link]

  • Computed UV−vis spectra of the most significant tautomers/ conformers... | Download Scientific Diagram. ResearchGate. [Link]

  • The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. RSC Publishing. [Link]

  • Brovarets', O. O., & Hovorun, D. M. (2015). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Publishing. [Link]

  • Li, G., et al. (2022). Prediction of molecular tautomeric states with a quantum computing workflow. arXiv.org. [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Bera, A., Lee, T. J., & Fortenberry, R. C. (2023). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. MDPI. [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]

  • Theoretical investigation of spectral properties and tautomerization mechanism of 2-aminopurine. RSC Publishing. [Link]

  • FT-IR spectra of imine-linked (a) TPB-TP COF (1) and (b) 4PE-1P-COF (2)... ResearchGate. [Link]

  • Raczyńska, E. D., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. RSC Publishing. [Link]

  • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine... PMC. [Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Tautomerization effect on NMR spectrum. Reddit. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling of 5-Methylfuran-2-amine: Essential Protective Measures

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Methylfuran-2-amine. As a Senior Application Scientist, my objective is to synthesize technical data with pract...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Methylfuran-2-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. Given the absence of a specific Safety Data Sheet (SDS) for 5-Methylfuran-2-amine, this guide is built upon a conservative hazard assessment based on the well-documented risks of its core chemical structures: the furan ring and the primary amine group. This approach ensures a high margin of safety when handling this compound.

Hazard Assessment: A Synthesis of Structural Risks

Understanding the "why" behind safety protocols is critical. The recommended precautions for 5-Methylfuran-2-amine are derived from the known hazards of its structural analogues.

  • The Furan Moiety: Furan and its derivatives are recognized for several hazards. They are often highly flammable liquids with vapors that can form explosive mixtures with air.[1][2] Furan itself is classified as a possible human carcinogen (Group 2B) and can cause irritation to the skin, eyes, and respiratory system.[3][4] A significant, often overlooked, risk is the potential for furan compounds to form explosive peroxides upon exposure to air and light, necessitating careful storage.[3]

  • The Amine Functional Group: Amines as a class of organic compounds can be toxic and corrosive.[3] They can cause skin and eye irritation or severe burns, and their vapors can be harmful if inhaled.

Therefore, 5-Methylfuran-2-amine should be handled as a substance that is likely flammable, toxic, irritating to the skin, eyes, and respiratory system, and potentially capable of forming explosive peroxides. All handling procedures must be designed to mitigate these combined risks.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes—inhalation, skin contact, and eye contact. The following table outlines the minimum required PPE for handling 5-Methylfuran-2-amine.

Protection Type Required Equipment Rationale and Key Specifications
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing or aerosol generation. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][6]
Respiratory Protection Certified Chemical Fume HoodAll manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of vapors.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility chart for breakthrough times. Double-gloving is advised for extended handling periods or when handling concentrated solutions.[7][8]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA fully-buttoned, long-sleeved, flame-resistant lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against splashes.[7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills and dropped objects.[9]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps from receiving the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks in a well-ventilated area.

  • Storage: Store the container in a cool, dry, and dark, well-ventilated area designated for flammable and toxic chemicals.[3][5] It must be kept away from heat, sparks, and open flames.[1] To mitigate the risk of peroxide formation, store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen).[1][3]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Safe Handling Workflow

The following diagram illustrates the mandatory workflow for handling 5-Methylfuran-2-amine.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Waste Management cluster_emergency 4. Emergency Response P1 Verify Fume Hood Functionality P2 Confirm Eyewash/Shower Accessibility P1->P2 P3 Don All Required PPE (See Table) P2->P3 H1 Ground Equipment to Prevent Static Discharge P3->H1 Proceed to Handling H2 Use Non-Sparking Tools H1->H2 H3 Carefully Transfer Chemical H2->H3 H4 Securely Seal Container After Use H3->H4 E_Spill Spill Occurs H3->E_Spill If Spill E_Exposure Exposure Occurs H3->E_Exposure If Exposure W1 Segregate Waste Streams (Solid vs. Liquid) H4->W1 Proceed to Waste Collection W2 Collect All Contaminated Items (Gloves, Tips) W1->W2 W3 Store in Labeled, Sealed Hazardous Waste Containers W2->W3 End Dispose via Approved Waste Facility W3->End Spill_Action Absorb with Inert Material (e.g., Vermiculite) Collect for Disposal E_Spill->Spill_Action Exposure_Action Follow First Aid Protocol (See Section 4) Seek Immediate Medical Attention E_Exposure->Exposure_Action

Caption: Workflow for Safe Handling of 5-Methylfuran-2-amine.

Disposal Protocol

All materials contaminated with 5-Methylfuran-2-amine must be treated as hazardous waste.[3][7]

  • Contaminated Solids: Used gloves, absorbent pads, pipette tips, and any other solid materials that have come into contact with the chemical should be collected in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Unused Compound and Solutions: Both pure, unused compound and any prepared solutions must be disposed of as hazardous chemical waste in a separate, appropriately labeled and sealed container.

  • Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[3][5][10] Do not pour this chemical or its waste down the drain.[3]

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large.

    • Ensure the area is well-ventilated, relying on the chemical fume hood.

    • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or silica gel.[3]

    • Using non-sparking tools, collect the contaminated absorbent material into a designated, sealed container for hazardous waste disposal.[6]

  • First Aid for Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][11]

References

  • Benchchem. (n.d.). Comprehensive Safety and Handling Guide for (S)-1-(5-methylfuran-2-yl)propan-1-amine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Acetyl-5-methylfuran.
  • Compliancy Group. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Benchchem. (n.d.). Personal protective equipment for handling Amino-PEG6-amine.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Tokyo Chemical Industry Co., Ltd. (2024). Safety Data Sheet for 3-Methyl-2-furancarboxylic Acid.
  • Thermo Fisher Scientific. (2008). Safety Data Sheet for Furfuryl methyl sulfide.
  • Fisher Scientific. (2009). Safety Data Sheet for 2-Methylfuran, stabilized.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Methylfuran.
  • CPAchem Ltd. (2023). Safety data sheet for 2-Methylfuran.
  • U.S. Department of Health & Human Services. (2026). Personal Protective Equipment (PPE) - CHEMM.
  • Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Methylfurfural, 98+%.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 5-amino-2-furoate.
  • Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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